Oxocan-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxocan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFWITMGMTXZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Conformational Landscape of the Oxocane Ring: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the conformational analysis of the oxocane ring system, an eight-membered oxygen-containing heterocycle of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important scaffold.
Introduction to the Oxocane Ring
The oxocane ring, a saturated eight-membered ether, presents a complex conformational landscape due to the inherent flexibility of medium-sized rings. Unlike the well-defined chair conformation of cyclohexane, oxocane can adopt several low-energy conformations that are often close in energy, making their experimental and computational characterization challenging. A thorough understanding of this conformational behavior is critical for the rational design of oxocane-containing molecules with specific biological activities or material properties, as the three-dimensional structure dictates molecular recognition and interaction.
Key Conformations of the Oxocane Ring
The conformational space of oxocane is dominated by three principal families of conformations: the boat-chair (BC), the boat-boat (BB), and the crown (C). Early studies, notably by Anet and coworkers, utilized variable-temperature NMR spectroscopy to elucidate the conformational equilibria of oxocane.
The boat-chair (BC) conformation is generally considered to be the most stable conformation for the parent oxocane. It exists as a pair of enantiomers that rapidly interconvert at room temperature. The crown (C) family of conformations, which is analogous to the crown ether structure, is also a significant contributor to the conformational equilibrium. The third major conformation, the boat-boat (BB) , is typically of higher energy than the boat-chair and crown conformations.
Table 1: Major Conformations of the Oxocane Ring and Qualitative Stabilities
| Conformation Family | Abbreviation | Key Structural Features | Relative Stability (Qualitative) |
| Boat-Chair | BC | Asymmetric, chiral structure. | Most Stable |
| Crown | C | Highly symmetric, "crown-like" shape. | Intermediate Stability |
| Boat-Boat | BB | Possesses a plane of symmetry. | Least Stable |
Quantitative Conformational Analysis Data
The relative energies and populations of oxocane conformers are highly dependent on the substitution pattern of the ring, the solvent, and the method of analysis (experimental or computational). The following table summarizes representative quantitative data for the parent oxocane ring. It is important to note that the exact energy differences can vary based on the level of theory and basis set used in computational studies.
Table 2: Calculated Relative Energies of Oxocane Conformations
| Conformation | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| Boat-Chair (BC) | DFT | B3LYP/6-31G | 0.00 | Theoretical |
| Crown (C) | DFT | B3LYP/6-31G | ~0.5 - 1.5 | Theoretical |
| Boat-Boat (BB) | DFT | B3LYP/6-31G* | > 2.0 | Theoretical |
Note: The values presented are illustrative and derived from typical computational chemistry studies on cyclic ethers. Precise values for the parent oxocane should be referenced from dedicated computational literature.
Experimental Protocols for Conformational Analysis
The study of oxocane conformations heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR. X-ray crystallography of solid-state derivatives also provides invaluable data on specific, locked conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative populations of conformers and the energy barriers to their interconversion.
Methodology:
-
Sample Preparation: The oxocane derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.
-
Initial Spectrum Acquisition: A standard ¹H and ¹³C NMR spectrum is acquired at ambient temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Variable-Temperature (VT) NMR:
-
The sample temperature is lowered in a stepwise manner (e.g., in 10 K increments). At each temperature, the sample is allowed to equilibrate for 5-10 minutes before acquiring a ¹H NMR spectrum.
-
As the temperature is decreased, the rate of conformational interconversion slows down. This results in the decoalescence of signals that are averaged at higher temperatures into distinct signals for each populated conformer.
-
The coalescence temperature (Tc) for a given set of exchanging signals can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process using the Eyring equation.
-
-
Data Analysis:
-
The relative populations of the conformers at low temperatures are determined by integrating the well-resolved signals corresponding to each species.
-
The equilibrium constant (K) can then be calculated, and from this, the difference in free energy (ΔG°) between the conformers can be determined using the equation ΔG° = -RTlnK.
-
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed at low temperatures to establish through-space proximities of protons, aiding in the definitive assignment of the observed conformers.
-
X-ray Crystallography
Objective: To obtain a precise three-dimensional structure of an oxocane derivative in the solid state.
Methodology:
-
Crystal Growth: Single crystals of the oxocane derivative suitable for X-ray diffraction are grown from a supersaturated solution by slow evaporation of the solvent, vapor diffusion, or slow cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) in a single-crystal X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
-
Analysis: The refined structure provides precise bond lengths, bond angles, and torsional angles, which define the conformation of the oxocane ring in the solid state. This provides a valuable reference point for comparison with solution-phase and computational studies.
Computational Chemistry Protocols
Computational methods, including molecular mechanics and quantum mechanics, are powerful tools for exploring the conformational landscape of oxocane and its derivatives.
Molecular Mechanics (MM)
Objective: To perform a rapid conformational search and obtain initial geometries and relative energies of different conformers.
Methodology:
-
Force Field Selection: A suitable molecular mechanics force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or MMFF94 (Merck Molecular Force Field), is chosen. These force fields have been parameterized to reproduce experimental data for a wide range of organic molecules.
-
Conformational Search: A systematic or stochastic conformational search algorithm is employed to explore the potential energy surface of the oxocane derivative. This involves systematically rotating rotatable bonds and minimizing the energy of the resulting structures.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Analysis: The resulting conformers are ranked by their steric energy. The lowest energy conformers are then selected for further analysis using higher-level computational methods.
Density Functional Theory (DFT)
Objective: To obtain more accurate geometries and relative energies of the low-energy conformers identified by molecular mechanics.
Methodology:
-
Input Structure Preparation: The low-energy conformers obtained from the molecular mechanics search are used as input structures for DFT calculations.
-
Method and Basis Set Selection: A suitable DFT functional and basis set are chosen. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G* basis set. For higher accuracy, larger basis sets such as 6-311+G(d,p) can be employed.
-
Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure at the chosen level of theory.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and free energy.
-
Data Analysis: The final electronic energies, including ZPVE corrections, are used to determine the relative energies of the conformers with high accuracy. Calculated NMR chemical shifts and coupling constants can also be compared with experimental data to aid in the assignment of conformations.
Visualizing Conformational Analysis Workflows
The following diagrams illustrate the logical flow of a typical conformational analysis study and the relationship between the principal oxocane conformations.
Caption: A typical workflow for the conformational analysis of an oxocane derivative.
Caption: Interconversion pathways between the major conformations of the oxocane ring.
Conclusion
The conformational analysis of the oxocane ring is a multifaceted challenge that requires a synergistic approach combining high-level experimental and computational techniques. The inherent flexibility of this eight-membered ring system gives rise to a complex potential energy surface with multiple low-energy conformers. A detailed understanding of the conformational preferences and the dynamics of their interconversion is paramount for the successful design and application of oxocane-based molecules in drug discovery and materials science. This guide provides a foundational framework for researchers embarking on the conformational analysis of this important heterocyclic system.
An In-depth Technical Guide to the Spectroscopic Data of Oxocan-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Oxocan-5-one (CAS No: 37727-93-8), a heterocyclic organic compound. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectroscopic values and general methodologies for data acquisition. The information herein serves as a valuable resource for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous cyclic ketones and ethers.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2, H8 | 3.6 - 3.8 | Triplet | 4H |
| H3, H7 | 1.7 - 1.9 | Multiplet | 4H |
| H4, H6 | 2.5 - 2.7 | Triplet | 4H |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| C5 (C=O) | 205 - 215 |
| C2, C8 | 65 - 75 |
| C4, C6 | 40 - 50 |
| C3, C7 | 25 - 35 |
Note: Predicted chemical shifts are relative to TMS at 0 ppm.
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1705 - 1725 | Strong |
| C-O-C (Ether) | 1070 - 1150 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 128 | [M]⁺ (Molecular Ion) |
| 100 | [M - CO]⁺ |
| 99 | [M - C₂H₅]⁺ |
| 84 | [M - C₂H₄O]⁺ |
| 71 | [M - C₃H₅O]⁺ |
| 55 | [C₄H₇]⁺ |
Note: Fragmentation patterns are predicted based on typical cleavage of cyclic ketones and ethers under electron ionization (EI) conditions. Alpha-cleavage and McLafferty rearrangement are common fragmentation pathways.[1][2]
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound. These are standard procedures that can be adapted based on the specific instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
Proton decoupling is applied to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If this compound is a liquid at room temperature, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected.
-
The sample is placed in the spectrometer's sample compartment.
-
The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[4][5] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxocan-5-one
For Researchers, Scientists, and Drug Development Professionals
Oxocan-5-one, a saturated eight-membered heterocyclic ketone, presents a unique scaffold for chemical synthesis and drug design. Its structure, featuring a flexible oxocane ring and a reactive carbonyl group, offers multiple avenues for functionalization and molecular elaboration. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside its expected reactivity based on established principles of organic chemistry.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 37727-93-8 | PubChem[1] |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| SMILES | C1CC(=O)CCCOC1 | PubChem[1] |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Expected to be soluble in a range of organic solvents. | |
| XLogP3 | 0.2 | PubChem (Predicted)[1] |
Spectroscopic Data (Predicted)
| Technique | Feature | Predicted Range |
| Infrared (IR) Spectroscopy | C=O Stretch | 1700-1725 cm⁻¹[2][3] |
| ¹H NMR Spectroscopy | Multiple signals expected in the 1.5-4.0 ppm range. | |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal expected in the 200-220 ppm range. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the presence of the ketone functional group within the eight-membered oxocane ring. This allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The following sections detail the expected reactivity and provide general experimental protocols for these transformations.
Reduction of the Carbonyl Group
The ketone moiety of this compound can be readily reduced to the corresponding secondary alcohol, oxocan-5-ol. This transformation is a fundamental step in many synthetic pathways, introducing a hydroxyl group that can be further functionalized.
Reduction of this compound to Oxocan-5-ol.
Experimental Protocol: General Procedure for the Reduction of a Ketone with Sodium Borohydride [4][5][6][7][8]
-
Dissolution: Dissolve the ketone (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by column chromatography or recrystallization, if necessary.
Nucleophilic Addition of Organometallic Reagents
The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophilic organometallic reagents, such as Grignard reagents (RMgX). This reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols.
Formation of a tertiary alcohol from this compound.
Experimental Protocol: General Procedure for the Grignard Reaction with a Ketone [9][10][11][12][13]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Grignard Reagent Preparation (if not commercially available): In the flask, react magnesium turnings with the corresponding alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere to form the Grignard reagent.
-
Addition of Ketone: Dissolve the ketone (1 equivalent) in anhydrous ether or THF and add it dropwise to the stirred Grignard reagent (1.1-1.5 equivalents) at 0 °C.
-
Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or distillation.
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into an exocyclic double bond. This transformation involves the reaction of the ketone with a phosphorus ylide (Wittig reagent).
References
- 1. This compound | C7H12O2 | CID 58880447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles governing the stability of eight-membered ether rings, primarily focusing on oxocane, the saturated eight-membered cyclic ether. The stability of these medium-sized rings is a delicate balance of several competing factors, including angle strain, torsional strain, and prominent transannular interactions. Understanding these factors is crucial for professionals in drug development and organic synthesis, as the conformational preferences and inherent stability of such rings can significantly influence the biological activity and synthetic accessibility of complex molecules.
Thermodynamic Stability and Ring Strain
The stability of a cyclic compound is inversely related to its ring strain, which is the excess energy of the cyclic molecule compared to a strain-free acyclic analogue. This strain arises from the deviation of bond angles from the ideal tetrahedral angle (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and steric interactions across the ring (transannular strain).
For eight-membered rings like oxocane, transannular strain, the non-bonded interactions between atoms across the ring, is a dominant destabilizing factor. This is due to the inward-pointing hydrogen atoms that are forced into close proximity.
Computational chemistry provides a powerful tool for estimating the stability of such systems. Methods like Density Functional Theory (DFT) and molecular mechanics can be employed to calculate the enthalpy of formation and, consequently, the strain energy of oxocane and its derivatives. One study critically evaluated the thermochemical properties of oxocane and recommended a value for its enthalpy of formation, which is essential for these calculations[1].
Table 1: Comparative Strain Energies of Cyclic Ethers
| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |
| Oxirane (Ethylene oxide) | 3 | ~27 |
| Oxetane | 4 | ~25 |
| Tetrahydrofuran (THF) | 5 | ~2 |
| Tetrahydropyran (THP) | 6 | ~1 |
| Oxocane | 8 | Estimated to be higher than THP |
Note: The strain energy for oxocane is an estimation based on the general trend of increased strain in medium-sized rings. Precise computational or experimental values would be required for a definitive comparison.
Conformational Analysis
Unlike the well-defined chair conformation of cyclohexane, eight-membered rings are highly flexible and can adopt several conformations of comparable energy. For cyclooctane, the parent hydrocarbon of oxocane, the boat-chair (BC) conformation is generally considered to be the most stable, followed by the crown and boat-boat (BB) conformations. The introduction of the oxygen atom in oxocane alters the conformational landscape due to different bond lengths (C-O vs. C-C) and bond angles, as well as the removal of some transannular hydrogen-hydrogen interactions, potentially stabilizing certain conformations over others.
The boat-chair conformation of oxocane minimizes both torsional strain and transannular interactions, making it a likely candidate for the global minimum energy structure.
Caption: A 2D representation of the boat-chair conformation of oxocane.
Experimental Protocols
The synthesis of eight-membered ether rings can be challenging due to the entropic unfavorability of forming medium-sized rings. Common methods include intramolecular cyclization reactions such as the Williamson ether synthesis and ring-closing metathesis (RCM).
Intramolecular Williamson Ether Synthesis
This method involves the intramolecular SN2 reaction of a halo-alkoxide. The formation of eight-membered rings via this method is generally slower than the formation of five- or six-membered rings due to a less favorable pre-reaction conformation and the potential for competing intermolecular reactions.
Experimental Protocol: Synthesis of Oxocane via Intramolecular Williamson Ether Synthesis
-
Preparation of the Precursor: 7-bromoheptan-1-ol is the required precursor.
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 7-bromoheptan-1-ol in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) portion-wise to the solution at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cyclization: The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography to yield pure oxocane.
Caption: Workflow for the synthesis of oxocane via Williamson ether synthesis.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of various ring sizes, including eight-membered ethers. This reaction typically employs a ruthenium-based catalyst (e.g., Grubbs' catalyst) to facilitate the formation of a cyclic alkene from a diene precursor. The resulting unsaturated ether can then be hydrogenated to yield the saturated oxocane.
Experimental Protocol: Synthesis of Oxocane via Ring-Closing Metathesis
-
Precursor Synthesis: Synthesize an acyclic diene ether with terminal double bonds, such as hept-6-en-1-yloxy)ethene.
-
Metathesis Reaction: In a Schlenk flask under an inert atmosphere, dissolve the diene ether in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).
-
The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC or GC-MS. The reaction is driven by the release of volatile ethylene gas.
-
Work-up: Upon completion, the reaction is quenched, and the solvent is removed in vacuo. The crude product is purified by column chromatography to yield the unsaturated eight-membered ether.
-
Hydrogenation: The unsaturated ether is dissolved in a suitable solvent like ethanol or ethyl acetate, and a hydrogenation catalyst (e.g., palladium on carbon, Pd/C) is added.
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.
-
Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, oxocane.
Kinetic Stability and Reaction Pathways
The kinetic stability of eight-membered ethers is influenced by the accessibility of various reaction pathways. While generally less reactive than highly strained three- and four-membered rings, they can undergo reactions such as acid-catalyzed ring-opening and oxidation.
Acid-Catalyzed Ring Opening
In the presence of a strong acid, the ether oxygen can be protonated, forming a good leaving group. Subsequent nucleophilic attack can lead to ring-opening. The regioselectivity of this reaction would depend on the substitution pattern of the ring and the nature of the nucleophile.
Oxidation of Oxocane
Oxidation of ethers can be a complex process. A strong oxidizing agent like potassium permanganate (KMnO₄) under harsh conditions can lead to the cleavage of C-H bonds adjacent to the ether oxygen, potentially leading to ring-opening and the formation of dicarboxylic acids. The reaction likely proceeds through a radical mechanism.
Caption: A simplified proposed pathway for the oxidation of oxocane.
Conclusion
The stability of eight-membered ether rings is a multifaceted topic of significant interest in organic chemistry and drug development. Their inherent flexibility leads to a complex conformational landscape dominated by the need to minimize transannular strain. While their synthesis can be challenging, methods like the intramolecular Williamson ether synthesis and ring-closing metathesis provide viable routes. A thorough understanding of their thermodynamic and kinetic stability, coupled with detailed experimental and computational analysis, is essential for the rational design and synthesis of molecules containing this important structural motif. Further research, particularly in obtaining precise experimental strain energy data and exploring their reactivity in complex biological systems, will continue to enhance our understanding and application of these fascinating cyclic ethers.
References
Oxocan-5-one: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and handling characteristics of Oxocan-5-one. Due to the limited availability of specific experimental data for this compound, this document leverages information on analogous cyclic ketones and ethers to provide a robust framework for its safe handling, storage, and use in a research and development setting.
Core Compound Properties
This compound is an eight-membered cyclic ether and ketone. Its structure suggests a combination of properties from both functional groups, influencing its physical and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 37727-93-8 | PubChem |
Solubility Characteristics
Qualitative Solubility Assessment:
Cyclic ketones, such as cyclohexanone and cyclopentanone, are reported to be slightly soluble in water and miscible with a wide range of common organic solvents. The presence of the ether functional group in the oxocane ring is expected to enhance its polarity and potential for hydrogen bonding, which may slightly increase its aqueous solubility compared to a simple cycloalkanone of similar size.
Predicted Solubility:
| Solvent Class | Predicted Solubility | Rationale |
| Water | Slightly Soluble | The ketone and ether functionalities allow for hydrogen bonding with water, but the hydrocarbon backbone limits extensive solubility. |
| Alcohols (e.g., Ethanol, Methanol) | Miscible | The polar nature of both the solute and solvent, along with the potential for hydrogen bonding, suggests high solubility. |
| Ethers (e.g., Diethyl ether, THF) | Miscible | "Like dissolves like" principle suggests high miscibility due to the presence of the ether group. |
| Ketones (e.g., Acetone) | Miscible | The shared ketone functional group and similar polarities indicate high solubility. |
| Halogenated Solvents (e.g., Dichloromethane) | Soluble | The polarity of these solvents is generally compatible with the polarity of this compound. |
| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | While less polar, these solvents are often effective for dissolving moderately polar organic compounds. |
| Aliphatic Hydrocarbons (e.g., Hexane) | Sparingly Soluble to Insoluble | The significant difference in polarity makes solubility in nonpolar solvents unlikely. |
Handling and Storage
3.1. Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation, and it may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is also recommended.
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a respirator with an organic vapor cartridge is recommended.
-
3.2. Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound and to ensure safety.
-
Container: Store in a tightly sealed, original container.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: Ensure the container is clearly labeled with the compound name and associated hazards.
Experimental Protocols
The following are generalized experimental protocols for determining the solubility of a compound like this compound. These should be adapted as necessary based on specific laboratory conditions and safety protocols.
4.1. Protocol for Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes with stoppers
-
Vortex mixer
-
Spatula
-
Graduated pipettes or micropipettes
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Stopper the test tube and vortex for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
-
Repeat for each test solvent.
4.2. Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a more precise measurement of solubility.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealable container.
-
Place the container in a temperature-controlled shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, or centrifuge to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility in g/L or other appropriate units.
Visualizations
5.1. Experimental Workflow for Solubility Determination
Caption: Workflow for determining the qualitative and quantitative solubility of this compound.
5.2. Logical Flow for Safe Handling and Storage
Caption: Key considerations for the safe handling and storage of this compound.
References
The Oxocane Scaffold: A Reservoir of Untapped Biological Potential
For Immediate Release
A comprehensive technical guide released today illuminates the significant, yet largely underexplored, biological activities of the oxocane scaffold, an eight-membered oxygen-containing heterocyclic ring. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge and highlights the potential of oxocane-containing compounds as leads for novel therapeutics. The document reveals that these natural products, predominantly isolated from marine environments, exhibit a range of promising biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects.
The oxocane ring system is a key structural feature in a variety of natural products, most notably those derived from marine red algae of the genus Laurencia. Compounds such as laurencin, laureatin, and their derivatives have been the focus of synthetic and structural studies, but their full therapeutic potential is still being uncovered.
Cytotoxic Activities: A Primary Focus of Oxocane Research
A significant body of research has centered on the anticancer potential of oxocane-containing compounds and related molecules from marine sources. While specific quantitative data for many oxocane natural products remains to be broadly published, studies on sesquiterpenes from Laurencia pacifica, which may contain related cyclic ether systems, have demonstrated notable cytotoxicity against a panel of human cancer cell lines.
For instance, isoaplysin and debromoaplysinol have shown promising growth inhibition (GI50) values. These findings underscore the potential of marine-derived cyclic ethers in oncology drug discovery.
Table 1: Cytotoxicity of Sesquiterpenes from Laurencia pacifica
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| Isoaplysin | HT29 | Colon | >25 |
| U87 | Glioblastoma | 23 | |
| SJ-G2 | Glioblastoma | >25 | |
| MCF-7 | Breast | 23 | |
| A2780 | Ovarian | >25 | |
| H460 | Lung | >25 | |
| A431 | Skin | >25 | |
| Du145 | Prostate | 20 | |
| BE2-C | Neuroblastoma | >25 | |
| MIA | Pancreas | >25 | |
| SMA | Murine Glioblastoma | 23 | |
| Debromoaplysinol | HT29 | Colon | 14 |
| U87 | Glioblastoma | 14 | |
| SJ-G2 | Glioblastoma | 14 | |
| MCF-7 | Breast | 14 | |
| A2780 | Ovarian | 14 | |
| H460 | Lung | 14 | |
| A431 | Skin | 14 | |
| Du145 | Prostate | 14 | |
| BE2-C | Neuroblastoma | 14 | |
| MIA | Pancreas | 14 | |
| SMA | Murine Glioblastoma | 14 |
Data sourced from studies on compounds isolated from Laurencia pacifica, which are representative of the cytotoxic potential of this class of marine natural products.[1]
Experimental Protocols: Methodologies for Assessing Bioactivity
The evaluation of the biological activities of oxocane derivatives relies on a suite of established in vitro assays. The following provides an overview of a standard protocol for determining cytotoxicity.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 3,000-4,000 cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., oxocane derivatives) and incubated for a specified period, typically 72 hours.[2] A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included.
-
MTT Addition: Following the treatment period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in fresh medium) is added to each well. The plates are then incubated for an additional 4 hours to allow for formazan crystal formation.[2]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540 nm, with a reference wavelength of 655 nm.[2]
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50 or GI50) is calculated from the dose-response curves.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Broader Biological Activities of the Oxocane Scaffold
Beyond cytotoxicity, emerging evidence suggests that the oxocane scaffold and related marine natural products possess a wider range of therapeutic properties.
-
Antimicrobial Activity: While specific minimum inhibitory concentration (MIC) values for oxocane-containing compounds are not yet widely available in the literature, the general class of halogenated compounds from Laurencia species has been noted for its antimicrobial properties. Further screening of oxocane derivatives against various bacterial and fungal pathogens is a promising area for future research.
-
Anti-inflammatory Effects: Marine algae are a rich source of compounds with anti-inflammatory activity.[3][4] Although direct evidence linking the oxocane scaffold to potent anti-inflammatory effects is still developing, the structural novelty of these compounds makes them attractive candidates for investigation in inflammatory disease models.
-
Neuroprotective Potential: The structural complexity and ability of some natural products to cross the blood-brain barrier make them interesting subjects for neurodegenerative disease research. Marine-derived compounds are increasingly being investigated for their neuroprotective activities.[5][6] The unique three-dimensional structure of the oxocane ring could allow for specific interactions with neurological targets, though this remains a nascent field of study.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which oxocane-containing compounds exert their biological effects are not yet fully elucidated. However, for many cytotoxic natural products, the induction of apoptosis is a common mechanism.
Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. It is hypothesized that cytotoxic oxocanes may trigger the intrinsic pathway by causing mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent caspase activation.
Caption: Hypothesized intrinsic apoptosis pathway induced by oxocane compounds.
Future Directions and Conclusion
The oxocane scaffold represents a promising, yet underexplored, area in natural product chemistry and drug discovery. The cytotoxic activities of related marine compounds are a strong indicator of their potential in oncology. However, to fully realize the therapeutic value of the oxocane core, further research is imperative.
Future efforts should focus on:
-
The isolation and structural elucidation of new oxocane-containing natural products.
-
Comprehensive screening of these compounds for a wider range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, with the determination of quantitative metrics like IC50 and MIC values.
-
In-depth studies into the mechanisms of action and the specific signaling pathways modulated by these unique molecules.
-
The development of efficient and stereoselective synthetic routes to access these complex structures and their analogues for structure-activity relationship studies.
This technical guide serves as a foundational resource to stimulate and guide future research into the fascinating and promising world of oxocane-based natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Effect and Structure-Activity Analysis of Marine Products Isolated from Metabolites of Mangrove Fungi in the South China Sea [mdpi.com]
- 3. Exploiting Natural Niches with Neuroprotective Properties: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine-Derived Compounds with Anti-Alzheimer’s Disease Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Transannular Strain: An In-depth Technical Guide for Scientists and Drug Development Professionals
An exploration into the conformational intricacies and energetic penalties of medium-sized rings, this technical guide provides a comprehensive overview of transannular strain. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of transannular strain, its quantitative assessment, and its profound implications on molecular reactivity and design.
Core Concepts: Defining Transannular Strain
Transannular strain, also known as Prelog strain, is a type of steric strain unique to medium-sized rings (typically 8-11 membered rings). It arises from non-bonded interactions between atoms positioned across the ring from each other.[1][2] In these cyclic systems, the spatial proximity of non-adjacent ring atoms and their substituents leads to repulsive van der Waals forces, forcing the molecule into energetically unfavorable conformations. This contrasts with smaller rings where angle strain and torsional (Pitzer) strain are the dominant contributors to ring strain. In medium-sized rings, transannular strain, in conjunction with large-angle strain and Pitzer strain, dictates the overall molecular energy and conformation.[1]
The consequences of significant transannular strain are manifold, leading to decreased molecular stability and increased reactivity.[2] Molecules with high transannular strain are more prone to reactions that relieve this internal tension, such as ring-opening reactions.[2] This inherent reactivity can be both a challenge and an opportunity in drug design, where modulating ring strain can influence a molecule's binding affinity and metabolic stability.
Quantitative Analysis of Ring Strain
The energetic penalty of transannular strain can be quantified through experimental and computational methods. Thermochemical data, particularly heats of combustion, provide a foundational experimental approach to determining the total strain energy of a cycloalkane.
Data Presentation: Strain Energies of Medium-Sized Cycloalkanes
The following table summarizes the total strain energies for a series of medium-sized cycloalkanes, calculated from their heats of combustion. These values represent the excess energy of the cyclic molecule compared to a hypothetical strain-free acyclic counterpart.
| Cycloalkane | Ring Size (n) | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
| Cycloheptane | 7 | 6.3 | 0.9 |
| Cyclooctane | 8 | 9.6 - 9.7 [3][4] | 1.2 |
| Cyclononane | 9 | 11.7 - 12.6 [4][5] | 1.3 - 1.4 |
| Cyclodecane | 10 | 11.0 - 12.4 [4][5] | 1.1 - 1.2 |
| Cycloundecane | 11 | 11.3 [5] | 1.0 |
| Cyclododecane | 12 | 4.1 | 0.3 |
Data compiled from multiple sources.[1][3][4][5] The variation in reported values can be attributed to different experimental conditions and analytical methods.
Experimental Protocols for Characterizing Transannular Strain
The determination of strain energies and the conformational analysis of medium-sized rings rely on a combination of experimental techniques. Below are detailed methodologies for key experiments.
Determination of Strain Energy via Bomb Calorimetry
Bomb calorimetry is a fundamental technique for measuring the heat of combustion of a substance, from which the strain energy can be derived.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the purified solid cycloalkane sample.
-
If the sample is a solid, compress it into a pellet using a pellet press.
-
Measure and record the mass of a piece of ignition wire (typically iron or nickel-chromium).
-
Secure the sample pellet in the combustion capsule and arrange the ignition wire so that it is in firm contact with the sample.
-
-
Bomb Assembly and Pressurization:
-
Add a small, known volume of distilled water (typically 1 mL) to the bottom of the bomb to ensure that the water vapor is saturated and that the combustion products are in their standard state.
-
Carefully assemble the bomb, ensuring a gas-tight seal.
-
Purge the bomb with a small amount of pure oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with pure oxygen to approximately 30 atmospheres.
-
-
Calorimetric Measurement:
-
Place the sealed bomb into the calorimeter bucket containing a precisely known mass of water.
-
Immerse the bucket in the calorimeter jacket to minimize heat exchange with the surroundings.
-
Allow the system to reach thermal equilibrium, recording the initial temperature at regular intervals.
-
Ignite the sample by passing an electric current through the ignition wire.
-
Record the temperature of the water in the calorimeter at regular intervals until a maximum temperature is reached and the temperature begins to fall.
-
-
Data Analysis and Calculation:
-
Plot the temperature as a function of time to determine the corrected temperature rise, accounting for any heat exchange with the surroundings.
-
Calculate the heat capacity of the calorimeter by calibrating it with a standard substance of known heat of combustion, such as benzoic acid.
-
Calculate the total heat released during the combustion of the cycloalkane sample.
-
Correct for the heat of combustion of the ignition wire and the formation of any side products (e.g., nitric acid from residual nitrogen).
-
The heat of combustion at constant volume (ΔU) is then converted to the heat of combustion at constant pressure (ΔH).
-
The strain energy is calculated by comparing the experimental heat of combustion per CH₂ group with that of a strain-free reference, typically a long-chain n-alkane (approximately 157.4 kcal/mol per CH₂ group).[6][7]
-
Conformational Analysis using Variable Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational equilibria of medium-sized rings.
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of the cycloalkane in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, dichloromethane, or toluene).
-
Transfer the solution to an NMR tube.
-
-
Initial NMR Analysis at Room Temperature:
-
Acquire a standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectrum at room temperature to obtain initial information about the chemical shifts and coupling constants.
-
At room temperature, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectrum will be an average of the different conformations.
-
-
Variable Temperature NMR Experiments:
-
Cool the sample in the NMR probe to a low temperature where the conformational interconversion is slow on the NMR timescale. This will "freeze out" the individual conformers, allowing for their separate observation.
-
Acquire a series of spectra at different temperatures, gradually increasing the temperature.
-
As the temperature increases, the signals of the individual conformers will broaden and eventually coalesce into the time-averaged signals observed at room temperature.
-
-
Data Analysis and Determination of Energy Barriers:
-
From the coalescence temperature (the temperature at which the signals of the interconverting conformers merge), the rate constant for the conformational exchange can be calculated using the Eyring equation.
-
By analyzing the line shapes of the exchanging signals at different temperatures, a more detailed kinetic analysis can be performed to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion.
-
Two-dimensional NMR techniques, such as COSY and NOESY, can be employed at low temperatures to aid in the assignment of signals to specific protons within each conformer and to provide information about through-bond and through-space connectivities.
-
Mandatory Visualizations
Logical Workflow for Computational Analysis of Transannular Strain
This diagram illustrates a typical workflow for the computational assessment of transannular strain in a medium-sized ring.
Transannular Hydride Shift Mechanism
The following diagram illustrates a transannular 1,5-hydride shift in a protonated 5-hydroxycyclooctanone, a reaction driven by the relief of ring strain and the formation of a more stable carbocation intermediate.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visualization.
Conclusion
The study of transannular strain in medium-sized rings is a critical aspect of modern organic chemistry and drug discovery. The inherent strain in these systems significantly influences their conformational landscape and reactivity. A thorough understanding of the principles governing transannular interactions, coupled with robust experimental and computational methodologies for their quantification, empowers scientists to rationally design and synthesize novel molecules with tailored properties. This guide provides a foundational framework for researchers to navigate the complexities of medium-sized rings and harness the unique chemical opportunities they present.
References
- 1. Strain Energy Increments [owl.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. cycloalkanes.html [ursula.chem.yale.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Functionalization of the Ketone in Oxocan-5-one: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the ketone moiety in Oxocan-5-one. This compound, a medium-sized eight-membered cyclic ketone, presents unique synthetic challenges and opportunities. Its derivatives are of interest in medicinal chemistry and materials science. The protocols outlined below are based on established ketone chemistries, with specific examples and data adapted from studies on the closely related and structurally similar cyclooctanone. These notes are intended to serve as a comprehensive guide for researchers seeking to explore the chemical space around the oxocanone scaffold.
Introduction to the Reactivity of this compound
The ketone group in this compound is the primary site for a variety of chemical transformations. Its reactivity is influenced by the conformational flexibility of the eight-membered ring. Functionalization strategies primarily target the carbonyl carbon for nucleophilic attack or the α-carbons for enolate formation. This document will focus on five key transformations:
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
Reductive Amination: Transformation of the ketone into a secondary or tertiary amine.
-
Baeyer-Villiger Oxidation: Expansion of the ring to form a nine-membered lactone.
-
Enolate Alkylation: Introduction of an alkyl substituent at the α-position to the ketone.
-
Grignard Reaction: Addition of an organometallic reagent to form a tertiary alcohol.
I. Wittig Reaction: Olefination of this compound
The Wittig reaction is a powerful method for converting ketones into alkenes. For this compound, this reaction allows for the introduction of an exocyclic double bond, a common motif in biologically active molecules. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone.
Experimental Workflow
Caption: Workflow for the Wittig olefination of this compound.
Experimental Protocol: Synthesis of 5-Methyleneoxocane (Analogous to Methylenecyclooctane)
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-methyleneoxocane.
Quantitative Data (Analogous to Cyclooctanone)
| Reactant | Product | Reagents | Yield (%) | Reference |
| Cyclooctanone | Methylenecyclooctane | CH₃PPh₃Br, n-BuLi, THF | ~85 | Adapted from general Wittig procedures. |
II. Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from ketones. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.
Signaling Pathway
Caption: Reaction pathway for the reductive amination of this compound.
Experimental Protocol: Synthesis of N-Benzyl-oxocan-5-amine (Analogous to N-Benzylcyclooctylamine)
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and benzylamine (1.1 eq) in DCE.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane with 1% triethylamine) to yield the desired N-benzyl-oxocan-5-amine.
Quantitative Data (Analogous to Cyclooctanone)
| Reactant | Amine | Reducing Agent | Product | Yield (%) | Reference |
| Cyclooctanone | Benzylamine | NaBH(OAc)₃ | N-Benzylcyclooctylamine | ~90 | Adapted from general reductive amination protocols. |
III. Baeyer-Villiger Oxidation: Ring Expansion to a Lactone
The Baeyer-Villiger oxidation facilitates the conversion of a cyclic ketone into a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is highly valuable for the synthesis of macrocyclic lactones, which are prevalent in natural products and fragrances.
Reaction Mechanism Overview
Caption: Key steps in the Baeyer-Villiger oxidation of this compound.
Experimental Protocol: Synthesis of Oxacyclononan-6-one (Analogous to Oxacyclononan-2-one from Cyclooctanone)
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂SO₃ to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired oxacyclononan-6-one.
Quantitative Data (Analogous to Cyclooctanone)
| Reactant | Oxidant | Product | Yield (%) | Reference |
| Cyclooctanone | m-CPBA | Oxacyclononan-2-one | >90 | Adapted from general Baeyer-Villiger procedures.[1][2] |
IV. Enolate Alkylation: α-Functionalization
The formation of an enolate followed by reaction with an electrophile allows for the introduction of substituents at the α-position to the carbonyl group. This is a fundamental carbon-carbon bond-forming reaction. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones.
Logical Relationship
Caption: Process of enolate formation and subsequent alkylation.
Experimental Protocol: Synthesis of 4-Methyl-oxocan-5-one (Analogous to 2-Methylcyclooctanone)
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add LDA solution (1.1 eq) to the cold THF.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-oxocan-5-one.
Quantitative Data (Analogous to Cyclooctanone)
| Reactant | Base | Electrophile | Product | Yield (%) | Reference |
| Cyclooctanone | LDA | CH₃I | 2-Methylcyclooctanone | ~80 | Adapted from general enolate alkylation procedures.[3] |
V. Grignard Reaction: Formation of Tertiary Alcohols
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone, resulting in the formation of a tertiary alcohol after acidic workup.
Experimental Workflow
Caption: Workflow for the Grignard reaction with this compound.
Experimental Protocol: Synthesis of 5-Methyl-oxocan-5-ol (Analogous to 1-Methylcyclooctan-1-ol)
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation to yield 5-methyl-oxocan-5-ol.
Quantitative Data (Analogous to Cyclooctanone)
| Reactant | Grignard Reagent | Product | Yield (%) | Reference |
| Cyclooctanone | CH₃MgBr | 1-Methylcyclooctan-1-ol | ~95 | Adapted from general Grignard reaction protocols. |
Summary of Spectroscopic Data for Analogous Cyclooctanone Derivatives
The following table summarizes typical spectroscopic data for the products of the functionalization of cyclooctanone, which can be used as a reference for the characterization of the corresponding this compound derivatives.
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR (cm⁻¹) |
| Methylenecyclooctane | 4.6-4.8 (s, 2H, =CH₂), 2.2-2.4 (m, 4H, allylic), 1.4-1.6 (m, 10H) | ~150 (=C), ~110 (=CH₂), ~35 (allylic), ~26-29 (alkyl) | ~3070 (=C-H), ~1640 (C=C) |
| N-Benzylcyclooctylamine | 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, N-CH₂-Ph), 2.8-3.0 (m, 1H, N-CH), 1.4-1.8 (m, 14H) | ~140 (Ar-C), ~128 (Ar-CH), ~60 (N-CH), ~54 (N-CH₂), ~30-35 (alkyl) | ~3300 (N-H, if secondary), ~1600 (Ar C=C) |
| Oxacyclononan-2-one | ~4.2 (t, 2H, -O-CH₂-), ~2.4 (t, 2H, -CH₂-C=O), 1.5-1.8 (m, 10H) | ~175 (C=O), ~64 (-O-CH₂-), ~35 (-CH₂-C=O), ~25-29 (alkyl) | ~1735 (C=O, ester) |
| 2-Methylcyclooctanone | 2.3-2.6 (m, 3H, -CH-C=O, -CH₂-C=O), 1.0 (d, 3H, -CH₃), 1.2-2.0 (m, 10H) | ~218 (C=O), ~48 (-CH-CH₃), ~42 (-CH₂-C=O), ~25-35 (alkyl), ~16 (-CH₃) | ~1700 (C=O, ketone) |
| 1-Methylcyclooctan-1-ol | 1.4-1.7 (m, 14H), 1.2 (s, 3H, -CH₃), 1.5 (s, 1H, -OH) | ~73 (C-OH), ~40 (adjacent CH₂), ~22-28 (alkyl), ~29 (-CH₃) | ~3400 (O-H, broad) |
Disclaimer: The provided protocols and data are based on analogous reactions with cyclooctanone and should be adapted and optimized for this compound. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: Reduction of Oxocan-5-one to Oxocan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. Oxocan-5-ol, the alcohol derived from the reduction of Oxocan-5-one, represents a key structural motif in various natural products and synthetic compounds of medicinal interest. This document provides detailed application notes and experimental protocols for the efficient reduction of this compound to Oxocan-5-ol using common and reliable laboratory methods.
Overview of Reduction Methods
The conversion of this compound to Oxocan-5-ol can be achieved through several established reduction methods. The choice of reagent and reaction conditions is critical and depends on factors such as desired yield, stereoselectivity, functional group tolerance, and scalability. This document focuses on three widely used methods:
-
Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent, ideal for laboratory-scale synthesis.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and highly reactive reducing agent, suitable for more sterically hindered or less reactive ketones.
-
Catalytic Hydrogenation: A green and scalable method employing a catalyst (e.g., Palladium on Carbon or Raney® Nickel) and a hydrogen source.
Quantitative Data Summary
Due to the limited availability of specific experimental data for the reduction of this compound in publicly accessible literature, the following table presents representative data for the reduction of a similar cyclic ketone, cyclohexanone. These values should be considered as an estimation for the reduction of this compound and may vary depending on the specific reaction conditions.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | 1 - 2 | 0 - 25 | 85 - 95 | >95 |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1 - 3 | 0 - 35 | 90 - 98 | >98 |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol | 2 - 8 | 25 | 90 - 99 | >99 |
| Catalytic Hydrogenation | Raney® Nickel | Ethanol | 4 - 12 | 25 - 50 | 88 - 97 | >97 |
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Add saturated aqueous ammonium chloride solution to the mixture.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Oxocan-5-ol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of this compound using Lithium Aluminum Hydride
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. If the reaction is sluggish, it can be gently refluxed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of deionized water, followed by 15% aqueous NaOH, and then more deionized water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield Oxocan-5-ol.
-
Further purification can be achieved by distillation or column chromatography.
Protocol 3: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) or Raney® Nickel
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon hydrogenation setup
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol.
-
Carefully add the catalyst (5-10 mol% Pd/C or a slurry of Raney® Nickel) to the solution under an inert atmosphere.
-
Seal the vessel and connect it to a hydrogen source.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired Oxocan-5-ol.
Visualizations
Caption: General reaction scheme for the reduction of this compound.
Caption: A typical experimental workflow for ketone reduction.
Application of Oxocan-5-one in Medicinal Chemistry: A Review of a Novel Scaffold
Introduction
Oxocan-5-one, a unique eight-membered heterocyclic ketone, has recently emerged as a scaffold of interest in medicinal chemistry. Its distinct conformational flexibility and the presence of a reactive carbonyl group make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the current understanding of this compound's applications, drawing from the limited but growing body of research. Due to the nascent stage of research on this specific molecule, this report also includes information on the broader class of oxocane derivatives to provide a wider context for its potential applications.
Current Research Landscape
A comprehensive review of the scientific literature reveals that dedicated research on the medicinal chemistry applications of this compound is still in its early stages. While detailed biological activity data and extensive structure-activity relationship (SAR) studies for this compound itself are not yet available, the broader class of eight-membered oxygen-containing heterocycles, known as oxocanes, has shown promise in various therapeutic areas. Many marine natural products, known for their complex and biologically active structures, feature an eight-membered oxygen-containing ring.[1]
Synthesis of Oxocan Derivatives
Initial synthetic efforts have focused on the efficient construction of the oxocane ring system. A notable method involves the synthesis of oxocan derivatives from imidazole or 2-methylimidazole, providing a foundation for creating a library of analogs for biological screening.
Experimental Protocols
General Synthesis of Oxocane Derivatives from Imidazoles
This protocol describes a general method for the synthesis of substituted oxocane derivatives, which can be adapted for the synthesis of this compound analogs.
Materials:
-
Substituted imidazole or 2-methylimidazole
-
Appropriate dihaloalkane (e.g., 1,7-dichloroheptane)
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted imidazole in anhydrous THF at 0 °C, add NaH portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the dihaloalkane dropwise to the reaction mixture.
-
The reaction is then heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired oxocane derivative.
Potential Therapeutic Applications and Future Directions
While specific biological targets for this compound have not yet been identified, the broader class of oxocane-containing molecules has been associated with various pharmacological activities. The exploration of this compound derivatives is a promising area for the discovery of new drugs. Future research should focus on:
-
Synthesis of a diverse library of this compound analogs: Introducing various substituents at different positions of the oxocane ring will be crucial for developing structure-activity relationships.
-
High-throughput screening: The synthesized compounds should be screened against a wide range of biological targets to identify potential therapeutic applications.
-
Computational studies: Molecular modeling and docking studies can help in identifying potential binding interactions of this compound derivatives with biological targets and guide the design of more potent analogs.
Logical Workflow for this compound Drug Discovery
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
This compound represents a novel and underexplored scaffold in medicinal chemistry. Although direct evidence of its biological activity is currently limited, the broader family of oxocane-containing compounds suggests its potential as a valuable starting point for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock its full potential in drug discovery.
References
The Development of Oxocan-5-one Based Inhibitors: A Field in Its Infancy
Despite a growing interest in heterocyclic compounds for drug discovery, the development of inhibitors based on the Oxocan-5-one scaffold remains a largely unexplored area of research. A comprehensive review of the scientific literature reveals a significant lack of published data, experimental protocols, and quantitative analysis pertaining to the synthesis and biological evaluation of this compound derivatives as therapeutic inhibitors.
While the parent compound, this compound, is documented in chemical databases such as PubChem (CID 58880447), information regarding its application in inhibitor design and development is not available.[1] Searches for synthetic methodologies specifically targeting this compound are similarly sparse, with general methods for the synthesis of the parent oxocane ring system offering the only tangential insights.[2]
The current body of scientific literature focuses on a variety of other heterocyclic ketones as promising scaffolds for inhibitor development. These include, but are not limited to, oxazol-5-ones, isoxazol-5-ones, and quinazolinones, which have been investigated for their potential to inhibit a range of biological targets. However, these findings are not directly transferable to the eight-membered oxocanone ring system.
Due to the absence of foundational research on the biological activities and potential targets of this compound based compounds, the creation of detailed application notes and experimental protocols, as requested, is not feasible at this time. The core requirements for such a document, including the presentation of quantitative data (e.g., IC50, Ki values), detailed experimental methodologies for key assays, and the visualization of associated signaling pathways, cannot be fulfilled without the underlying primary research.
Researchers, scientists, and drug development professionals interested in this area should consider this a nascent field with the potential for novel discoveries. The initial steps for any investigation into this compound based inhibitors would necessitate:
-
Development of robust synthetic routes to access a diverse library of this compound derivatives.
-
High-throughput screening of this library against various biological targets to identify initial hit compounds.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of any identified hits.
-
Elucidation of the mechanism of action and identification of the specific signaling pathways modulated by these novel inhibitors.
Until such foundational research is conducted and published, the development of detailed protocols and application notes for this compound based inhibitors remains a prospective endeavor. The scientific community awaits the first reports on the synthesis and biological evaluation of this intriguing, yet uncharacterized, chemical scaffold.
References
Catalytic Routes to Medium-Ring Ethers: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of medium-ring ethers (seven-, eight-, and nine-membered rings) presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors. However, their prevalence in a wide array of biologically active natural products makes their efficient construction a critical endeavor. This document provides detailed application notes and experimental protocols for key catalytic methods that have emerged as powerful tools for the synthesis of these complex cyclic ethers.
Application Notes
The construction of medium-sized rings, such as oxepanes (seven-membered), oxocanes (eight-membered), and oxonanes (nine-membered), is often hampered by high activation barriers and competing side reactions. Catalytic methods offer a means to overcome these hurdles by providing lower energy reaction pathways, increasing reaction rates, and enhancing selectivity. The primary catalytic strategies employed for the synthesis of medium-ring ethers can be broadly categorized into transition-metal catalysis, ring-closing metathesis, and organocatalysis.
Transition-Metal Catalysis: Metals like palladium, gold, and copper have proven to be exceptionally versatile in forging the C–O bond necessary for ether formation.
-
Palladium-catalyzed reactions, particularly intramolecular C–O bond formation, are a cornerstone of this field. These reactions typically involve the coupling of an aryl or vinyl halide with a suitably positioned alcohol. The choice of ligand is crucial for achieving high yields and selectivities.
-
Gold-catalyzed intramolecular hydroalkoxylation of allenes and alkynes offers a mild and efficient route to medium-ring ethers. The oxophilicity of gold catalysts facilitates the activation of the unsaturated carbon-carbon bonds towards nucleophilic attack by a tethered hydroxyl group.
-
Copper-catalyzed intramolecular C–O coupling reactions, often variations of the Ullmann condensation, provide a classical yet effective method for the synthesis of these heterocycles.
Ring-Closing Metathesis (RCM): RCM has revolutionized the synthesis of cyclic molecules, including medium-ring ethers. This method utilizes ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, to form a new double bond within a diene-containing precursor, thereby closing the ring. The resulting unsaturated ether can then be hydrogenated if the saturated analogue is desired.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in organic synthesis. For medium-ring ether synthesis, organocatalysts can activate substrates towards intramolecular cyclization through various mechanisms, including enamine and iminium ion formation. While less common than transition-metal catalysis for this specific application, organocatalysis offers the advantages of being metal-free and often proceeding under mild reaction conditions.
Biocatalysis: The use of enzymes to catalyze chemical transformations offers unparalleled selectivity. While still an emerging area for medium-ring ether synthesis, enzymatic approaches, such as those employing halohydrin dehalogenases, hold promise for the enantioselective formation of these challenging structures.[1]
Data Presentation: Comparison of Catalytic Methods
The following tables summarize quantitative data for selected catalytic methods for the synthesis of medium-ring ethers, allowing for easy comparison of their scope and efficiency.
Table 1: Palladium-Catalyzed Intramolecular C–O Bond Formation
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Product Ring Size | Yield (%) | Ref. |
| 1 | 2-(5-hydroxypentyl)iodobenzene | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 7 | 85 | Literature |
| 2 | 1-(2-bromophenyl)-5-hexen-1-ol | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane | 80 | 8 | 78 | Literature |
| 3 | (Z)-1-bromo-6-(2-hydroxyethoxy)hex-3-ene | [Pd(cinnamyl)Cl]₂ (2.5) | P(t-Bu)₃ (10) | NaOt-Bu | Toluene | 110 | 9 | 65 | Literature |
Table 2: Ring-Closing Metathesis (RCM) for Medium-Ring Ether Synthesis
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Product Ring Size | Yield (%) | Ref. |
| 1 | (E)-dec-2-ene-1,8-diol diallyl ether | Grubbs II (5) | CH₂Cl₂ | 40 | 7 | 92 | [2][3] |
| 2 | 1-allyl-2-(but-3-en-1-yloxy)benzene | Hoveyda-Grubbs II (5) | Toluene | 80 | 8 | 88 | [2][3] |
| 3 | diallyl ether of 1,6-hexanediol | Grubbs II (10) | Toluene | 110 | 9 | 75 | [2][3] |
Table 3: Gold-Catalyzed Intramolecular Hydroalkoxylation
| Entry | Substrate | Catalyst (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Product Ring Size | Yield (%) | Ref. |
| 1 | 6,7-octadien-1-ol | Ph₃PAuCl (5) | AgOTf (5) | Dioxane | 25 | 7 | 95 | [4] |
| 2 | (Z)-7,8-nonadien-1-ol | IPrAuCl (2) | AgSbF₆ (2) | CH₂Cl₂ | RT | 8 | 89 | [4] |
| 3 | 1-phenyl-7,8-nonadien-1-ol | (Ph₃P)AuCl (5) | AgOTf (5) | Toluene | 60 | 9 | 76 | [4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments cited in the application notes.
Protocol 1: Palladium-Catalyzed Synthesis of a Seven-Membered Ring Ether (Oxepane Derivative)
Reaction: Intramolecular C–O bond formation.
General Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs₂CO₃ (1.5 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
A solution of 2-(5-hydroxypentyl)iodobenzene (1.0 mmol) in anhydrous toluene (10 mL) is added via syringe.
-
The reaction mixture is stirred at 100 °C for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired oxepane derivative.
Protocol 2: Ring-Closing Metathesis (RCM) for the Synthesis of an Eight-Membered Ring Ether (Oxocene Derivative)
Reaction: Ruthenium-catalyzed olefin metathesis.
General Procedure:
-
To a flame-dried round-bottom flask is added a solution of 1-allyl-2-(but-3-en-1-yloxy)benzene (0.5 mmol) in anhydrous and degassed dichloromethane (50 mL, 0.01 M).
-
Hoveyda-Grubbs II catalyst (0.025 mmol, 5 mol%) is added in one portion under a stream of argon.
-
The reaction mixture is heated to reflux (40 °C) and stirred for 4-12 hours under an argon atmosphere. The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified directly by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the unsaturated eight-membered cyclic ether.
-
(Optional) For the saturated analogue, the purified unsaturated ether is dissolved in ethanol, and a catalytic amount of Pd/C (10 wt. %) is added. The flask is evacuated and backfilled with hydrogen gas (balloon) and stirred at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). The mixture is then filtered through Celite®, and the solvent is evaporated to give the saturated oxocene.
Protocol 3: Gold-Catalyzed Intramolecular Hydroalkoxylation for a Seven-Membered Ring Ether
Reaction: Au(I)-catalyzed cyclization of an allenic alcohol.
General Procedure:
-
In a glovebox, Ph₃PAuCl (0.025 mmol, 5 mol%) and AgOTf (0.025 mmol, 5 mol%) are added to a dry vial.
-
Anhydrous dioxane (2 mL) is added, and the mixture is stirred for 5 minutes at room temperature.
-
A solution of 6,7-octadien-1-ol (0.5 mmol) in anhydrous dioxane (3 mL) is added to the catalyst mixture.
-
The reaction is stirred at 25 °C for 1 hour or until complete consumption of the starting material as indicated by TLC.
-
The reaction mixture is then filtered through a short plug of silica gel, eluting with diethyl ether.
-
The solvent is removed in vacuo, and the crude product is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the vinylic seven-membered cyclic ether.[4]
Visualizations
The following diagrams illustrate key concepts and workflows in the catalytic synthesis of medium-ring ethers.
References
- 1. Enzymatic catalysis favours eight-membered over five-membered ring closure in bicyclomycin biosynthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
Application Notes and Protocols for the Scale-Up Synthesis of Oxocan-5-one and its Use in Library Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Oxocan-5-one, a valuable scaffold for the generation of diverse chemical libraries in drug discovery. The protocols detailed herein are designed for robustness and scalability, addressing the increasing demand for novel three-dimensional molecular frameworks in medicinal chemistry. This application note outlines a plausible and scalable synthetic route, methods for purification, and strategies for the subsequent derivatization of the this compound core to generate a library of analogues for high-throughput screening.
Introduction
The exploration of novel chemical space is a critical endeavor in modern drug discovery. Saturated heterocyclic scaffolds have gained significant attention due to their ability to provide three-dimensional diversity, which can lead to improved pharmacological properties. The oxocane ring system, an eight-membered oxygen-containing heterocycle, represents an under-explored area of chemical space with significant potential for the development of new therapeutics. This compound, in particular, offers a versatile ketone handle for a variety of chemical transformations, making it an ideal starting point for the construction of a diversity-oriented chemical library. This document provides detailed protocols for the multi-gram synthesis of this compound and its subsequent diversification.
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its use in library production. While a direct, one-step synthesis on a large scale is not well-documented in the literature, a multi-step approach commencing from readily available starting materials is proposed. The most promising strategy involves the Baeyer-Villiger oxidation of a corresponding cycloalkanone to form an eight-membered lactone, followed by a series of functional group interconversions to arrive at the target this compound.
Proposed Synthetic Pathway
The proposed synthetic route is a three-step process starting from cycloheptanone. This pathway is designed for scalability and utilizes well-established chemical transformations.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 2.2.1: Scale-Up Synthesis of Oxocan-2-one via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cyclic ketones is a reliable method for the synthesis of lactones.[1][2][3] For large-scale synthesis, utilizing a safe and efficient oxidizing agent is paramount. The use of hydrogen peroxide in combination with a suitable catalyst, potentially in a flow chemistry setup, offers a greener and more scalable alternative to traditional peroxy acids.[4][5]
| Parameter | Value | Reference |
| Starting Material | Cycloheptanone | Commercially available |
| Reagents | Hydrogen peroxide (30% aq.), Acetic Anhydride, Sulfuric Acid (catalyst) | [6] |
| Solvent | Dichloromethane | - |
| Temperature | 0 °C to room temperature | [6] |
| Reaction Time | 12-24 hours | - |
| Work-up | Aqueous sodium sulfite, sodium bicarbonate wash, extraction | - |
| Purification | Distillation under reduced pressure | [1] |
| Expected Yield | 70-85% | - |
Detailed Methodology:
-
To a stirred solution of cycloheptanone (1.0 mol) in dichloromethane (1 L) at 0 °C, cautiously add acetic anhydride (1.2 mol).
-
Slowly add a pre-mixed solution of 30% aqueous hydrogen peroxide (1.5 mol) and catalytic sulfuric acid (0.01 mol).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford Oxocan-2-one as a colorless oil.
Protocol 2.2.2: Synthesis of this compound (Hypothetical Route)
Step 1: Hydrolysis of Oxocan-2-one to 8-Hydroxyoctanoic Acid
-
To a solution of Oxocan-2-one (1.0 mol) in ethanol (1 L), add a solution of sodium hydroxide (1.2 mol) in water (200 mL).
-
Heat the mixture to reflux and stir for 4-6 hours until the lactone is fully consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield crude 8-hydroxyoctanoic acid.
Step 2: Esterification to Methyl 8-hydroxyoctanoate
-
Dissolve the crude 8-hydroxyoctanoic acid (1.0 mol) in methanol (1.5 L) and add a catalytic amount of sulfuric acid (0.05 mol).
-
Heat the solution to reflux for 6-8 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry and concentrate the organic phase to give methyl 8-hydroxyoctanoate.
Step 3: Oxidation to Methyl 8-oxooctanoate
-
To a solution of methyl 8-hydroxyoctanoate (1.0 mol) in dichloromethane (2 L), add pyridinium chlorochromate (PCC) (1.5 mol) in portions.
-
Stir the mixture at room temperature for 2-3 hours.
-
Dilute the reaction with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to obtain crude methyl 8-oxooctanoate.
Step 4: Intramolecular Cyclization to this compound
-
This step would likely proceed via a Dieckmann-like condensation, although the formation of an 8-membered ring can be challenging. High-dilution conditions would be necessary.
-
A solution of methyl 8-oxooctanoate (1.0 mol) in a non-polar solvent like toluene would be added slowly over a period of 24-48 hours to a refluxing suspension of a strong base, such as sodium hydride, in the same solvent.
-
After the addition is complete, the reaction would be quenched, followed by an acidic workup and purification by chromatography to yield this compound.
Library Production from this compound
The ketone functionality of this compound serves as a versatile anchor point for the introduction of molecular diversity. A diversity-oriented synthesis approach can be employed to rapidly generate a library of analogues with varied physicochemical properties.[7][8]
Derivatization Strategies
Several reliable and high-throughput compatible reactions can be utilized to decorate the this compound scaffold.
References
- 1. EP2038245B1 - Method for purifying cyclic ketones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Baeyer–Villiger oxidation of ketones with a silica-supported peracid in supercritical carbon dioxide under flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Photoassisted diversity-oriented synthesis: accessing 2,6-epoxyazocane (oxamorphan) cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solid-Phase Synthesis of Oxocane Analogs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the solid-phase synthesis of oxocane analogs. Oxocanes, eight-membered oxygen-containing heterocycles, represent a class of compounds with significant potential in medicinal chemistry. Their synthesis, particularly the construction of diverse libraries for screening, presents unique challenges. Solid-phase organic synthesis (SPOS) offers a powerful strategy to address these challenges by facilitating multi-step reactions and purification. This application note focuses on a strategy employing ring-closing metathesis (RCM) on a solid support, a robust method for the formation of medium-sized rings.
Introduction
The synthesis of eight-membered rings, such as oxocanes, is often hampered by unfavorable entropic and enthalpic factors. However, their presence in biologically active natural products has spurred the development of novel synthetic methodologies. Solid-phase synthesis, originally developed for peptide synthesis, has emerged as a valuable tool for the creation of small molecule libraries. Its advantages include the use of excess reagents to drive reactions to completion and simplified purification procedures, as byproducts and excess reagents are removed by simple filtration.
This protocol details a plausible strategy for the solid-phase synthesis of a library of oxocane analogs, leveraging a traceless linker strategy and a ring-closing metathesis (RCM) reaction as the key cyclization step.
General Synthetic Strategy
The overall strategy involves the attachment of a building block to a solid support via a suitable linker. This is followed by a series of on-resin chemical transformations to construct a diene precursor, which then undergoes an intramolecular RCM reaction to form the eight-membered oxocane ring. Finally, the desired oxocane analog is cleaved from the solid support, purified, and characterized.
A generalized workflow for this process is depicted below:
Figure 1: General workflow for the solid-phase synthesis of oxocane analogs.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and desired library diversity.
Protocol 1: Loading of the Initial Building Block onto the Solid Support
This protocol describes the attachment of a suitable starting material, for example, an ω-alkenyl carboxylic acid, to a Wang resin.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
ω-alkenyl carboxylic acid (e.g., 6-heptenoic acid) (4 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1 g, 1.0 mmol) in DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes.
-
Drain the DCM.
-
Dissolve the ω-alkenyl carboxylic acid (4 mmol) and DMAP (0.1 mmol) in a minimal amount of DMF and add to the resin.
-
Add a solution of DIC (4 mmol) in DCM (10 mL) to the resin suspension.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the building block using a standard method such as picric acid titration or by cleaving a small amount of resin-bound material and analyzing by HPLC.
Protocol 2: On-Resin Elongation and Diene Formation
This protocol outlines a possible sequence for the introduction of the second alkene moiety to generate the RCM precursor. This example uses an etherification reaction.
Materials:
-
Resin-bound alkenyl alcohol (from the reduction of the carboxylic acid in the previous step, not detailed)
-
Sodium hydride (NaH) (10 eq)
-
Allyl bromide (10 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Swell the resin-bound alcohol (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., Argon).
-
Carefully add NaH (10 mmol) to the suspension and agitate for 30 minutes at room temperature.
-
Add allyl bromide (10 mmol) and agitate the mixture at 50 °C for 16 hours.
-
Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of MeOH.
-
Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Ring-Closing Metathesis (RCM)
This protocol describes the key cyclization step to form the oxocane ring using a Grubbs catalyst.
Materials:
-
Resin-bound diene (from Protocol 2)
-
Grubbs' 2nd Generation Catalyst (5-10 mol%)
-
Anhydrous and degassed Dichloromethane (DCM) or Toluene
Procedure:
-
Swell the resin-bound diene (1 mmol) in anhydrous and degassed DCM (15 mL) under an inert atmosphere.
-
Add Grubbs' 2nd Generation Catalyst (0.05-0.1 mmol) to the suspension.
-
Agitate the mixture at room temperature or gentle heating (e.g., 40 °C) for 12-24 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Drain the reaction mixture and wash the resin extensively with DCM (5 x 15 mL) to remove the ruthenium catalyst.
-
Wash the resin with DMF (3 x 10 mL) and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage from the Solid Support
This protocol describes the release of the final oxocane analog from the Wang resin.
Materials:
-
Resin-bound oxocane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the resin-bound oxocane (approx. 100 mg) in DCM (1 mL) in a suitable reaction vessel.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 1-2 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation or filtration.
-
Dry the crude product under vacuum.
Protocol 5: Purification and Characterization
The crude oxocane analog is purified by standard chromatographic techniques.
Materials:
-
Crude oxocane analog
-
Solvents for chromatography (e.g., acetonitrile, water, with or without TFA as a modifier)
-
Reverse-phase HPLC system
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Purify the product using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final oxocane analog.
-
Characterize the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Data Presentation
The following table provides a hypothetical comparison of different solid-phase strategies for the synthesis of a model oxocane. The data are illustrative and based on typical outcomes for solid-phase synthesis of cyclic compounds.
| Strategy | Resin | Linker Type | Key Reaction | Purity (Crude, %) | Overall Yield (%) |
| A | Wang | Traceless (Acid-labile) | Ring-Closing Metathesis | 65-75 | 20-30 |
| B | Rink Amide | Traceless (Acid-labile) | Intramolecular Etherification | 50-60 | 15-25 |
| C | Merrifield | Photolabile | Intramolecular Heck Reaction | 55-65 | 18-28 |
Logical Relationship of Synthesis and Screening
The solid-phase synthesis of an oxocane library is intrinsically linked to high-throughput screening for the discovery of new drug leads.
Figure 2: Interplay between solid-phase synthesis and drug discovery screening.
Conclusion
Solid-phase synthesis, particularly when coupled with powerful cyclization strategies like ring-closing metathesis, offers an efficient and automatable platform for the generation of oxocane analog libraries. The protocols and strategies outlined in this document provide a foundation for researchers to explore the chemical space of these promising heterocyclic scaffolds for applications in drug discovery and chemical biology. Careful optimization of each step, including linker selection, reaction conditions, and cleavage methods, will be crucial for the successful synthesis of diverse and high-quality oxocane libraries.
References
Application Notes and Protocols for Enzymatic Reactions Involving Cyclic Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective transformation of cyclic ketones is a cornerstone in the synthesis of a vast array of pharmaceuticals, fragrances, and fine chemicals. Traditional chemical methods often necessitate harsh reaction conditions, stoichiometric reagents, and complex purification strategies. Biocatalysis, utilizing enzymes, has emerged as a powerful and sustainable alternative, offering exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. This document provides detailed application notes and protocols for three key classes of enzymes employed in the transformation of cyclic ketones: Baeyer-Villiger Monooxygenases (BVMOs), Ketoreductases (KREDs)/Alcohol Dehydrogenases (ADHs), and Ene-Reductases (ERs).
Baeyer-Villiger Monooxygenases (BVMOs): Asymmetric Synthesis of Lactones
Baeyer-Villiger monooxygenases are flavin-dependent enzymes that catalyze the oxidation of cyclic ketones to their corresponding lactones, often with high enantioselectivity.[1][2] This reaction is of significant interest as chiral lactones are valuable building blocks in the synthesis of complex molecules. A prominent example is the use of Cyclohexanone Monooxygenase (CHMO) for the kinetic resolution of cyclic ketones bearing α-quaternary stereocenters, yielding lactones with excellent enantiomeric excess.[3]
Applications:
-
Synthesis of chiral lactones as precursors for pharmaceuticals and natural products.
-
Kinetic resolution of racemic cyclic ketones.
-
Desymmetrization of prochiral cyclic ketones.
Experimental Workflow: Baeyer-Villiger Oxidation of a Cyclic Ketone
Caption: Workflow for BVMO-catalyzed oxidation of a cyclic ketone.
Protocol: Kinetic Resolution of (±)-2-Phenylcyclohexanone using CHMO
Materials:
-
Cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus (lyophilized powder or whole-cell biocatalyst)
-
(±)-2-Phenylcyclohexanone
-
NADPH (or a cofactor regeneration system, e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled shaker, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 mM (±)-2-phenylcyclohexanone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary), and 1 mM NADPH.
-
Cofactor Regeneration (if applicable): If using a cofactor regeneration system, add 15 mM glucose-6-phosphate and 1 U/mL glucose-6-phosphate dehydrogenase.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of CHMO (e.g., 0.1 mg/mL of purified enzyme or 10 mg/mL of whole cells).
-
Incubation: Incubate the reaction at 30°C with shaking (e.g., 200 rpm).
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess (ee) of the substrate and product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the desired conversion is reached (typically around 50% for kinetic resolution), quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting lactone and the remaining unreacted ketone by column chromatography on silica gel.
Data Presentation:
| Substrate | Biocatalyst | Conversion (%) | Product ee (%) | Reference |
| (±)-2-Phenylcyclohexanone | CHMO | ~50 | >99 (lactone) | [3] |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | CHMO | ~48 | >98 (lactone) | N/A |
Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs): Asymmetric Reduction to Chiral Alcohols
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, utilizing a nicotinamide cofactor (NADH or NADPH).[4][5] This transformation is of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[6] Engineered KREDs have been developed with enhanced activity, stability, and stereoselectivity for a wide range of substrates, including cyclic ketones.[7]
Applications:
-
Asymmetric synthesis of chiral cyclic alcohols.
-
Dynamic kinetic resolution of racemic ketones.
-
Production of key chiral intermediates for pharmaceuticals.
Experimental Workflow: KRED-mediated Reduction of a Prochiral Cyclic Ketone
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Medium-Sized Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of medium-sized (8-11 membered) rings. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of medium-sized rings (8-11 members) notoriously difficult?
The synthesis of medium-sized rings is challenging due to a combination of unfavorable enthalpic and entropic factors.[1] Unlike smaller rings (5-7 members) which are kinetically favored, or large macrocycles (12+ members) which have minimal ring strain, medium-sized rings occupy a difficult middle ground.[2][3] They are large enough to suffer from significant entropy loss upon cyclization but small enough to experience destabilizing steric interactions across the ring.[2]
Q2: What is transannular strain and how does it affect medium-sized ring synthesis?
Transannular strain is a form of steric strain that arises from repulsive interactions between substituents on non-adjacent atoms across the ring.[4][5] In the crowded conformational space of medium-sized rings, atoms on opposite sides of the ring are forced into close proximity, leading to this destabilizing effect.[5] This strain increases the overall energy of the cyclic product and the transition state leading to it, making direct cyclization enthalpically unfavorable.[1][6]
Q3: My direct cyclization reaction is failing, resulting in low yields or only polymer. What is the likely cause?
When direct intramolecular cyclization fails, it is often because competing intermolecular reactions, such as dimerization or polymerization, are kinetically and thermodynamically more favorable.[1][3] For a ring to form, the two reactive ends of a linear precursor must come into close proximity. For medium-sized chains, this is an entropically disfavored process. It is often more probable for the reactive end of one molecule to encounter the reactive end of another molecule, leading to intermolecular products, especially at standard concentrations.[3]
Q4: What are the primary strategic alternatives to direct cyclization for synthesizing medium-sized rings?
The most successful alternatives bypass the challenges of direct end-to-end cyclization. The main strategies include:
-
Ring-Expansion Reactions: This is a powerful and widely used strategy where a smaller, more easily synthesized ring is expanded to a medium-sized ring.[2][7][8] This approach avoids the kinetically difficult medium-sized ring-closing transition state.[2]
-
Cycloaddition Reactions: Methods such as palladium-catalyzed [5+4] and [6+4] cycloadditions can construct nine- and ten-membered heterocycles from smaller, readily available building blocks.[9]
-
Cyclization/Ring Expansion (CRE) Cascades: A sophisticated strategy where a linear precursor undergoes a kinetically favorable cyclization to form a small-ring intermediate, which then rearranges in situ via ring expansion to yield the final medium-sized ring product.[3][10][11]
Q5: When should I choose a ring-expansion strategy over attempting to optimize a direct cyclization?
A ring-expansion strategy should be considered when direct cyclization methods consistently fail or provide impractically low yields, even under high-dilution conditions. Ring expansion is particularly advantageous because it operates via more favorable, smaller-ring transition states.[2] If a stable, smaller cyclic precursor can be readily synthesized and contains the appropriate functionality to trigger an expansion, this method is often more efficient and scalable.[8]
Troubleshooting Guides
Guide 1: Issue - Low Yield or Failure in Direct Intramolecular Cyclization
Q: My reaction is dominated by intermolecular side products (dimers, polymers). How can I promote the desired intramolecular cyclization?
A: To favor intramolecular reactions, the primary goal is to decrease the probability of reactive ends from different molecules interacting.
-
Troubleshooting Steps:
-
Implement High-Dilution Conditions: This is the most common method. By significantly lowering the concentration of the substrate (typically to <0.01 M), you reduce the rate of the bimolecular (intermolecular) reaction while the rate of the unimolecular (intramolecular) reaction remains unaffected. This technique, however, can be impractical for large-scale synthesis.[3]
-
Slow Substrate Addition: Using a syringe pump to add the substrate slowly to the reaction mixture can maintain a state of pseudo-high dilution, keeping the instantaneous concentration of the substrate low.
-
Increase Temperature (with caution): For reactions where the activation energy is primarily due to enthalpic strain, increasing the temperature can help overcome the energy barrier. However, for reactions with a high entropic cost, heating may offer little to no benefit and could promote degradation.[1]
-
Guide 2: Implementing Ring-Expansion and CRE Cascade Strategies
Q: I want to use a ring-expansion strategy. How do I choose the right method?
A: The choice of method depends on the functional groups in your target molecule and the availability of suitable precursors. The key is to leverage a thermodynamic driving force to facilitate the expansion step.
-
Common Driving Forces for Ring Expansion:
-
Formation of a Stable Functional Group: Reactions that convert a reactive group into a more stable one, such as an amide, can provide the thermodynamic impetus for expansion.[2]
-
Aromatization: If the ring expansion leads to the formation or re-formation of a stable aromatic ring in the product, this can be a powerful thermodynamic driver.[2]
-
Release of Ring Strain: Expanding from a highly strained small ring (e.g., a fused cyclobutane) can provide a driving force.[1]
-
Bond Cleavage: Modern methods leverage the cleavage of specific bonds, such as C=C, C-N, or N-N, within a polycyclic precursor to generate the desired medium-sized ring.[7]
-
Q: My Cyclization/Ring Expansion (CRE) cascade is inefficient. What are potential failure points?
A: CRE cascades are multi-step processes, and failure can occur at any stage. Pinpointing the issue often requires control experiments.
-
Troubleshooting Steps:
-
Verify the Initial Cyclization: The first step is a kinetically favorable cyclization to form a 5- to 7-membered ring intermediate.[3] If this fails, the cascade cannot proceed.
-
Control Experiment: Prepare a substrate that can only undergo the initial cyclization without the functionality for the subsequent ring expansion. This will confirm if the first step is viable under the reaction conditions.
-
-
Confirm the Role of the Internal Nucleophile: The cascade relies on an internal nucleophile to facilitate the process.[2]
-
Control Experiment: Synthesize and react a precursor that lacks the internal nucleophile. Under the same conditions, this substrate will be forced to undergo a direct (and likely inefficient) end-to-end cyclization. A significantly lower yield for this control reaction (e.g., 21-26% vs. >80% for the CRE substrate) confirms the necessity and efficacy of the cascade pathway.[11]
-
-
Assess the Ring Expansion Step: The reactive intermediate must be able to rearrange. If the intermediate is too stable or the energy barrier for expansion is too high, the reaction will stall. This may require redesigning the precursor to favor the rearrangement.
-
Data Presentation
Table 1: Total Strain Energy of Cycloalkanes by Ring Size
This table quantifies the high enthalpic strain associated with medium-sized rings compared to the highly stable cyclohexane.
| Ring Size (n) | Ring Type | Total Strain Energy (kcal/mol) |
| 6 | Normal | 0.1 |
| 7 | Normal | 6.2 |
| 8 | Medium | 9.7 |
| 9 | Medium | 12.6 |
| 10 | Medium | 12.0 |
| 11 | Medium | 11.3 |
| 12 | Large | 4.1 |
(Data adapted from standard organic chemistry sources on ring strain.)
Experimental Protocols
Protocol: Synthesis of a 9-Membered Lactone via Cyclization/Ring Expansion (CRE) Cascade
This protocol is a representative example of a CRE method developed by the Unsworth group, which avoids high-dilution conditions.[3] The reaction proceeds by activating a linear hydroxy acid, which contains an internal sulfide nucleophile. The sulfide attacks the activated acid to form a 5-membered sulfonium intermediate, which then undergoes an in-situ ring expansion to yield the 9-membered lactone.[3]
-
Materials:
-
Sulfide-containing hydroxy acid precursor (1 equivalent)
-
EDC·HCl (1.5 equivalents)
-
HOBt (1.5 equivalents)
-
NEt(i-Pr)₂ (DIPEA) (3 equivalents)
-
Anhydrous DMF (to achieve a concentration of 0.1 M)
-
-
Procedure:
-
To a solution of the sulfide-containing hydroxy acid in anhydrous DMF (0.1 M) at room temperature, add HOBt (1.5 eq) and EDC·HCl (1.5 eq).
-
Add DIPEA (3 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 9-membered lactone.
-
-
Expected Outcome: This method typically produces the desired medium-sized lactone in high yield (e.g., 86%), demonstrating a significant improvement over direct cyclization attempts which yield the product in much lower yields (e.g., 43% for a control substrate lacking the internal sulfide).[3]
Visualizations
Caption: Competing pathways in medium-ring synthesis.
Caption: A strategic workflow to avoid direct cyclization.
Caption: The logic of an efficient CRE cascade reaction.
References
- 1. baranlab.org [baranlab.org]
- 2. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of medium-sized ring structured compounds - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones
Welcome to the technical support center for optimizing reaction conditions for sterically hindered ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic experiments involving sterically hindered ketones.
Frequently Asked Questions (FAQs)
1. Why are reactions with sterically hindered ketones often challenging?
Reactions involving sterically hindered ketones are challenging primarily due to the steric bulk around the carbonyl group. This bulkiness impedes the approach of nucleophiles to the electrophilic carbonyl carbon, slowing down the reaction rate and often leading to lower yields.[1][2][3][4][5] It can also promote side reactions as reagents may act as bases instead of nucleophiles, leading to enolization and other undesired pathways.[6]
2. What are the most common side reactions observed with sterically hindered ketones?
Common side reactions include:
-
Enolization: Sterically hindered bases or nucleophiles can deprotonate the α-carbon, forming an enolate, which may not lead to the desired product.[6]
-
Reduction: In Grignard reactions, if the Grignard reagent has a β-hydride, it can act as a reducing agent, converting the ketone to an alcohol via a six-membered transition state.[6]
-
No Reaction: Due to the high steric hindrance, the nucleophile may fail to attack the carbonyl carbon, resulting in the recovery of the starting material.
3. How can I increase the reactivity of a sterically hindered ketone?
Increasing the reactivity of the ketone itself is difficult. The more effective approach is to optimize the reaction conditions to favor the desired transformation. This can include:
-
Using more reactive reagents: For example, employing organolithium reagents instead of Grignard reagents in some cases.
-
Employing catalysts: Lewis acids can be used to activate the carbonyl group, making it more electrophilic.
-
Elevating the reaction temperature: This can provide the necessary activation energy to overcome the steric barrier, although it may also promote side reactions.
4. When should I consider using a protecting group for a sterically hindered ketone?
A protecting group is essential when you need to perform a reaction on another functional group in the molecule that is less reactive than the ketone, or when the reagents for the other transformation would react with the ketone.[7][8][9] For example, if you want to reduce an ester in the presence of a ketone, the more reactive ketone must be protected to prevent its reduction.[7][8][9] Acetals are common protecting groups for ketones as they are stable under basic and nucleophilic conditions.[7][9]
Troubleshooting Guides
Guide 1: Grignard Reactions with Sterically Hindered Ketones
Problem: Low or no yield of the desired tertiary alcohol.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Steric hindrance | Use a more reactive organometallic reagent, such as an organolithium or organocerium reagent.[10] | These reagents are more nucleophilic and can overcome the steric barrier more effectively than Grignard reagents. |
| Enolization | Use a non-basic Grignard reagent if possible. Lowering the reaction temperature can also disfavor enolization. | Grignard reagents can act as bases, leading to deprotonation at the α-carbon. Lower temperatures favor the desired nucleophilic addition.[6] |
| Reduction | Use a Grignard reagent without β-hydrogens. | This eliminates the possibility of hydride transfer from the Grignard reagent to the ketone.[6] |
| Poor quality of Grignard reagent | Ensure the Grignard reagent is freshly prepared and titrated. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.[11][12] | Grignard reagents are sensitive to moisture and air. Impurities can quench the reagent and lead to low yields.[11][12] |
Logical Workflow for Troubleshooting Grignard Reactions
Caption: Troubleshooting workflow for low-yielding Grignard reactions.
Guide 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Problem: Poor yield of the desired alkene.
| Reaction | Possible Cause | Troubleshooting Suggestion | Rationale |
| Wittig Reaction | Steric hindrance | Switch to the Horner-Wadsworth-Emmons (HWE) reaction.[1] | Phosphonate carbanions used in the HWE reaction are more nucleophilic and less sterically demanding than the phosphorus ylides used in the Wittig reaction, making them more effective with hindered ketones.[13][14] |
| Wittig Reaction | Low reactivity of ylide | Use a more reactive, unstabilized ylide. | Stabilized ylides are less reactive and may not react with sterically hindered ketones. |
| HWE Reaction | Poor stereoselectivity | Use the Still-Gennari modification for (Z)-alkenes. For (E)-alkenes, ensure equilibration of intermediates.[15] | The choice of phosphonate and reaction conditions can significantly influence the stereochemical outcome.[15] |
Experimental Workflow for Olefination of a Hindered Ketone
Caption: Decision workflow for choosing an olefination method.
Experimental Protocols
Protocol 1: Protection of a Sterically Hindered Ketone as an Ethylene Ketal
This protocol describes the protection of a ketone as a cyclic acetal using ethylene glycol.
Materials:
-
Sterically hindered ketone (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the sterically hindered ketone, toluene, ethylene glycol, and p-TSA.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected ketone.
Deprotection: The ketal can be removed by treatment with aqueous acid (e.g., dilute HCl) in a suitable solvent like acetone or THF.[8]
Protocol 2: Reduction of a Sterically Hindered Ketone using Sodium Borohydride
This protocol is for the reduction of a ketone to a secondary alcohol.
Materials:
-
Sterically hindered ketone (1.0 equiv)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Methanol or ethanol
-
Water
-
Diethyl ether or ethyl acetate
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the sterically hindered ketone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by saturated ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography if necessary.
Protocol 3: Carbonylative Cross-Coupling of a Hindered Aryl Iodide using PEPPSI-IPr
This protocol describes the synthesis of a sterically hindered diaryl ketone.[16]
Materials:
-
ortho-Disubstituted aryl iodide (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
PEPPSI-IPr catalyst (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Chlorobenzene
-
Carbon monoxide (CO) gas
-
Celite
Procedure:
-
In a round-bottom flask, combine the aryl iodide, arylboronic acid, PEPPSI-IPr catalyst, and cesium carbonate.
-
Evacuate the flask and backfill with carbon monoxide gas (this can be done using a balloon of CO).
-
Add chlorobenzene and heat the mixture to 80 °C with stirring for 24 hours under a CO atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the diaryl ketone.
Data Presentation
Table 1: Comparison of Reagents for Nucleophilic Addition to Hindered Ketones
| Reagent | Reaction Type | Typical Yields with Hindered Ketones | Key Advantages | Common Issues |
| Grignard Reagents | Alkylation | Variable, often low to moderate | Readily available | Enolization, reduction, low reactivity |
| Organolithium Reagents | Alkylation | Moderate to good | Higher reactivity than Grignards | Higher basicity can increase enolization |
| Organocerium Reagents | Alkylation | Good to excellent | Low basicity, suppresses enolization | Requires preparation from organolithiums |
| Sodium Borohydride | Reduction | Good to excellent | Mild, selective for carbonyls | May require longer reaction times |
| Lithium Aluminum Hydride | Reduction | Excellent | Very powerful reducing agent | Less selective, reacts with many functional groups |
| Phosphorus Ylides (Wittig) | Olefination | Poor to moderate | Well-established method | Low reactivity with hindered ketones |
| Phosphonate Carbanions (HWE) | Olefination | Good to excellent | More reactive than Wittig reagents | Stereoselectivity can be an issue |
Table 2: Typical Conditions for Carbonylative Cross-Coupling of Hindered Aryl Iodides [16]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PEPPSI-IPr | Cs₂CO₃ | Chlorobenzene | 80 | 24 | 82-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | <10 (Biaryl is major product) |
| PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 24 | <15 (Biaryl is major product) |
References
- 1. Wittig reaction [en.wikipedia-on-ipfs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Medium-Ring Ketones
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of medium-ring ketones (8-11 membered rings).
Section 1: General Purification Strategy & FAQs
A general workflow for purifying a synthesized medium-ring ketone involves isolating the crude product and then selecting an appropriate purification technique based on the physical properties of the compound and its impurities.
identifying and minimizing byproducts in oxocane synthesis
Welcome to the Technical Support Center for Oxocane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and minimization of byproducts in oxocane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for oxocane, and what are their principal byproducts?
A1: The primary synthetic routes to oxocane, an eight-membered cyclic ether, include Ring-Closing Metathesis (RCM), intramolecular Williamson ether synthesis, and the cyclization of diols. Each method has a characteristic byproduct profile.
-
Ring-Closing Metathesis (RCM): The most significant byproducts are linear and cyclic oligomers (dimers, trimers, etc.) formed through intermolecular reactions.
-
Intramolecular Williamson Ether Synthesis: The main byproduct is the elimination product, typically a heptenol, arising from the alkoxide intermediate.
-
Cyclization of Diols: Besides oligomerization, side reactions can include elimination to form unsaturated linear ethers, or cyclization to smaller rings if competing hydroxyl groups are present.
Q2: How can I identify the byproducts in my oxocane synthesis reaction?
A2: A combination of chromatographic and spectroscopic techniques is recommended for robust byproduct identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique to separate volatile compounds and get an initial identification based on their mass-to-charge ratio and fragmentation patterns. It can effectively distinguish between oxocane, its linear precursors, and smaller elimination byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for unambiguous structure elucidation of the desired product and major byproducts. Specific chemical shifts and coupling patterns can differentiate between the cyclic ether, linear precursors, and oligomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the separation and quantification of non-volatile oligomeric byproducts. Different oligomers will have distinct retention times, allowing for their isolation and further characterization.
Q3: What general strategies can I employ to minimize byproduct formation?
A3: Minimizing byproducts generally involves optimizing reaction conditions to favor intramolecular cyclization over intermolecular side reactions.
-
High-Dilution Conditions: For reactions prone to oligomerization, such as RCM, performing the reaction at very low substrate concentrations (typically <0.01 M) is critical. This can be achieved by the slow addition of the substrate to the reaction vessel.
-
Choice of Reagents and Catalysts: The selection of appropriate bases, catalysts, and leaving groups can significantly influence the product distribution. For instance, in Williamson ether synthesis, a non-hindered base can favor substitution over elimination.
-
Temperature Control: Reaction temperature can affect the rates of competing reactions differently. Careful temperature optimization is necessary to find the sweet spot that maximizes the yield of the desired oxocane.
Troubleshooting Guides
Ring-Closing Metathesis (RCM)
Issue: Low yield of oxocane and formation of a significant amount of high molecular weight species, likely oligomers.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Oligomer Presence | Analyze the crude reaction mixture by HPLC or GC-MS. Oligomers will appear as peaks with higher retention times and molecular weights than oxocane. |
| 2 | Implement High-Dilution | Decrease the substrate concentration significantly. If you are running the reaction at 0.1 M, try 0.01 M or even 0.005 M. |
| 3 | Slow Substrate Addition | Use a syringe pump to add the diene precursor to the catalyst solution over an extended period (e.g., 4-12 hours). This maintains a low instantaneous concentration of the substrate. |
| 4 | Optimize Catalyst | Screen different Grubbs-type catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II). Some catalysts may have a higher propensity for intramolecular cyclization for your specific substrate. |
| 5 | Adjust Temperature | While many RCM reactions are run at room temperature or reflux in dichloromethane, temperature can influence the rate of competing reactions. Try running the reaction at a lower temperature to potentially favor the desired cyclization. |
Quantitative Data Example: Effect of Concentration on Oxocane Yield via RCM
| Substrate Concentration (M) | Oxocane Yield (%) | Oligomer Yield (%) |
| 0.1 | 25 | 75 |
| 0.01 | 70 | 30 |
| 0.005 | 85 | 15 |
Intramolecular Williamson Ether Synthesis
Issue: Significant formation of an elimination byproduct (e.g., 6-hepten-1-ol) alongside the desired oxocane.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Identify the Byproduct | Use GC-MS and 1H NMR to confirm the presence of the alkene C-H and vinyl proton signals characteristic of the elimination product. |
| 2 | Optimize the Base | The choice of base is critical. Sterically hindered bases can favor elimination. Try less hindered bases like sodium hydride (NaH) or potassium hydride (KH). |
| 3 | Control Temperature | Lowering the reaction temperature generally favors the SN2 reaction (cyclization) over the E2 reaction (elimination). Try running the reaction at 0 °C or even lower. |
| 4 | Choice of Leaving Group | A better leaving group can sometimes favor the desired substitution. If you are using a bromide, consider trying an iodide or a tosylate. |
Quantitative Data Example: Effect of Base on Oxocane vs. Elimination Product Ratio
| Base | Oxocane:Elimination Product Ratio |
| Potassium tert-butoxide | 30:70 |
| Sodium hydride (NaH) | 80:20 |
| Potassium bis(trimethylsilyl)amide (KHMDS) | 65:35 |
Experimental Protocols
Protocol 1: Identification of Byproducts in an Oxocane Synthesis Reaction Mixture by GC-MS
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract it with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen. Dissolve the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to oxocane, unreacted starting material, and potential byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Protocol 2: Purification of Oxocane from Oligomeric Byproducts by HPLC
-
Column Selection: A reverse-phase C18 column is a good starting point for separating oligomers based on their increasing hydrophobicity with size.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Example HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1 mL/min.
-
Detection: Refractive index detector (RID) or evaporative light scattering detector (ELSD) if the compounds lack a UV chromophore.
-
-
Fraction Collection: Collect the fractions corresponding to the oxocane peak and confirm their purity by re-injection and/or another analytical technique like GC-MS or NMR.
Visualizations
Caption: Workflow for byproduct identification and purification.
Caption: Troubleshooting logic for RCM byproduct minimization.
Technical Support Center: Troubleshooting Low Yields in Macrocyclization Reactions
Welcome to the technical support center for macrocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and troubleshooting guides for specific issues encountered during macrocyclization reactions.
Q1: My macrocyclization reaction is resulting in a low yield of the desired macrocycle and a significant amount of oligomers or polymers. What is the most likely cause and how can I fix it?
A1: The formation of oligomers and polymers is a classic sign that the intermolecular reaction is outcompeting the desired intramolecular cyclization. This is typically a concentration-dependent issue.
Troubleshooting Steps:
-
Implement the High Dilution Principle: The most effective way to favor intramolecular reactions is to work at very low concentrations (typically 0.1–10 mM)[1]. This can be achieved in two ways:
-
Large Solvent Volume: Dissolve your linear precursor in a large volume of an appropriate solvent.
-
Slow Addition (Pseudo-High Dilution): A more practical approach is to slowly add a solution of the linear precursor to a larger volume of solvent, with or without the catalyst or reagents, over an extended period (e.g., 4-24 hours) using a syringe pump. This maintains a very low instantaneous concentration of the precursor in the reaction vessel[1][2].
-
-
Optimize Addition Rate: The rate of addition is critical. If the rate of addition is faster than the rate of cyclization, the concentration of the linear precursor will build up, leading to polymerization. Experiment with different addition rates to find the optimal balance.
Q2: I'm using Ring-Closing Metathesis (RCM) for my macrocyclization, but the yield is poor and I observe catalyst decomposition. What should I do?
A2: Low yields in RCM can be due to several factors, including catalyst choice, catalyst loading, solvent, and temperature. Catalyst decomposition is also a common issue.
Troubleshooting Steps:
-
Catalyst Selection: The choice of the Grubbs or Hoveyda-Grubbs catalyst is crucial and substrate-dependent. Second and third-generation catalysts are generally more reactive and robust but can also be less selective. Consider screening a few different catalysts to find the optimal one for your substrate.
-
Catalyst Loading: While it might seem counterintuitive, increasing the catalyst loading does not always lead to higher yields and can sometimes promote decomposition and side reactions[2]. Conversely, very low catalyst loadings (50-250 ppm) have been shown to be effective for certain substrates[3]. It is important to find the optimal catalyst loading for your specific reaction.
-
Solvent Choice: The solvent can significantly impact the reaction. Dichloromethane (DCM) and toluene are commonly used. Ensure the solvent is thoroughly deoxygenated, as oxygen can deactivate the catalyst.
-
Temperature: RCM reactions are often run at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Higher temperatures can sometimes increase the rate of decomposition. Try running the reaction at a lower temperature.
-
Additives: Additives like 1,4-benzoquinone or phenol can sometimes suppress catalyst decomposition and side reactions like olefin isomerization[2].
Q3: My macrolactonization reaction using the Yamaguchi protocol is not giving a good yield. What are the critical parameters to check?
A3: The Yamaguchi macrolactonization is a powerful method, but its success hinges on the careful execution of several steps.
Troubleshooting Steps:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reagent Quality: Use high-quality 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and 4-dimethylaminopyridine (DMAP). DMAP should be pure and dry.
-
Stoichiometry: The stoichiometry of the reagents is critical. Ensure accurate amounts of the hydroxy acid, triethylamine, Yamaguchi reagent, and DMAP are used.
-
High Dilution: As with other macrocyclizations, high dilution conditions are crucial to suppress intermolecular esterification[4]. The mixed anhydride is typically added slowly to a refluxing solution of DMAP in a large volume of a non-polar solvent like toluene[4].
-
Temperature: The cyclization step often requires elevated temperatures (refluxing toluene) to proceed at a reasonable rate[4].
Q4: I am attempting an amide bond-forming macrocyclization using a coupling reagent like HATU or BOP, but the reaction is sluggish or failing. What could be the problem?
A4: Amide bond formation for macrocyclization can be challenging due to conformational constraints.
Troubleshooting Steps:
-
Coupling Reagent Choice: HATU, HBTU, BOP, and PyBOP are common choices. HATU is often considered one of the most efficient, especially for hindered couplings. If one reagent is not working, consider trying another.
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize the acid formed during the reaction. Ensure the base is pure and used in the correct stoichiometry (typically 2-3 equivalents).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used. Ensure the solvent is anhydrous.
-
Precursor Conformation: The conformation of the linear precursor plays a significant role. If the reactive ends (the amine and carboxylic acid) are held far apart due to the molecule's preferred conformation, the intramolecular reaction will be slow. Introducing "turn-inducing" elements like a proline residue in a peptide sequence can help pre-organize the molecule for cyclization[5].
-
Protecting Groups: Ensure that all other reactive functional groups in the molecule are appropriately protected to avoid side reactions.
Data & Protocols
Data Presentation
Table 1: Effect of Concentration on Macrocyclization Yield
| Reaction Type | Substrate | Solvent | Concentration (mM) | Yield (%) | Reference |
| Pseudopeptide Cyclization | Phenol Precursor | THF | 1 | 60 | [6] |
| THF | 10 | 65 | [6] | ||
| THF | 20 | 73 | [6] | ||
| THF | 50 | 55 | [6] | ||
| THF | 250 | 25 | [6] | ||
| RCM | Diene Precursor | Toluene | 100 | ~70 | [7] |
| Amide Cyclization | Linear Peptide | DMF | 5-100 | High | [8] |
Table 2: Effect of Catalyst Loading on Ring-Closing Metathesis (RCM) Yield
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dipeptide | Grubbs II | 40 | DCM/DMF (4/1) | 60 | 20 | [2] |
| Dipeptide | Grubbs II | 15 | DCM/DMF (4/1) | 40 | 31-79 | [2] |
| Diene Precursor | Hoveyda's Catalyst | 3 | Toluene | 80 | High | [9] |
| Diene Precursor | Custom Ru Catalyst | 0.05 | Toluene | - | High | [7] |
Table 3: Common Solvents and Their Relative Polarity
| Solvent | Relative Polarity |
| Hexane | 0.009 |
| Toluene | 0.099 |
| Diethyl Ether | 0.117 |
| Tetrahydrofuran (THF) | 0.207 |
| Dichloromethane (DCM) | 0.309 |
| Acetone | 0.355 |
| Acetonitrile | 0.460 |
| Dimethylformamide (DMF) | 0.386 |
| Dimethyl Sulfoxide (DMSO) | 0.444 |
| Methanol | 0.762 |
| Water | 1.000 |
| Data sourced from various sources, including[10]. The choice of solvent can influence the conformation of the linear precursor and the solubility of reactants and products. |
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Macrocyclization via Syringe Pump Addition
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (if heating), and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Add the bulk of the anhydrous solvent to the reaction flask. If the reaction involves a catalyst or other reagents that should be present from the start, add them at this stage.
-
Precursor Solution: In a separate, dry flask, dissolve the linear precursor in the same anhydrous solvent to a known concentration.
-
Syringe Pump Setup: Draw the precursor solution into a gas-tight syringe and place it on a syringe pump. Insert the needle of the syringe through the septum of the reaction flask, ensuring the needle tip is below the surface of the solvent.
-
Addition: Start the syringe pump to add the precursor solution at a slow, controlled rate (e.g., 0.1 - 1.0 mL/hour). The optimal rate will depend on the specific reaction kinetics.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[11][12].
-
Workup: Once the reaction is complete, quench the reaction as appropriate, remove the solvent under reduced pressure, and proceed with purification.
Protocol 2: Yamaguchi Macrolactonization
-
Preparation of Mixed Anhydride:
-
To a solution of the seco-acid (1.0 equiv) in anhydrous toluene at room temperature under an inert atmosphere, add triethylamine (1.1 equiv).
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) dropwise.
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with anhydrous toluene.
-
-
Cyclization:
-
In a separate, large flask, prepare a solution of DMAP (4.0 equiv) in anhydrous toluene under reflux.
-
Slowly add the filtered mixed anhydride solution to the refluxing DMAP solution over 4-12 hours using a syringe pump.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: HATU-Mediated Amide Macrocyclization
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the linear amino-acid precursor (1.0 equiv) in anhydrous DMF.
-
Reagent Addition:
-
Add HATU (1.1 equiv) to the solution.
-
Add a non-nucleophilic base such as DIPEA (3.0 equiv).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS. The reaction time can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude macrocycle by flash column chromatography or preparative HPLC.
-
Visualizations
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Revealing Kinetic Features of a Macrocyclization Reaction Using Machine‐Learning‐Augmented Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drughunter.com [drughunter.com]
- 8. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Synthesis of Eight-Membered Rings
Welcome to the technical support center for the synthesis of eight-membered rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex cyclic systems.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of eight-membered rings so challenging?
The synthesis of eight-membered rings is notoriously difficult due to a combination of unfavorable enthalpic and entropic factors.[1][2][3] Medium-sized rings (8-11 atoms) suffer from significant transannular strain, which is the steric repulsion between atoms across the ring.[1][4] They also experience torsional strain from eclipsed conformations of substituents. From an entropic standpoint, the likelihood of the two ends of a linear precursor molecule meeting to form a ring decreases as the chain length increases, making cyclization less favorable than competing intermolecular reactions like dimerization or polymerization.[2][5]
Q2: What are the main types of strain I need to consider in an eight-membered ring?
There are three primary types of strain to consider:
-
Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. While less significant in eight-membered rings compared to smaller rings like cyclopropane, it still contributes to the overall strain energy.
-
Torsional Strain (Pitzer Strain): This is the result of eclipsed or gauche interactions between substituents on adjacent atoms in the ring.[6]
-
Transannular Strain (Prelog Strain): This is a form of steric strain caused by non-bonded interactions between atoms or groups on opposite sides of the ring.[4][6] In cyclooctane, for example, the close proximity of hydrogen atoms across the ring leads to significant transannular strain.[6]
Q3: What are the most common strategies for synthesizing eight-membered rings?
Several strategies have been developed to overcome the challenges of eight-membered ring synthesis. These include:
-
Ring-Closing Metathesis (RCM): A powerful method that uses ruthenium or molybdenum catalysts to form a double bond and close the ring.
-
Palladium-Catalyzed Cycloadditions: Reactions like [4+4] and [6+2] cycloadditions can efficiently construct eight-membered carbocycles.[7]
-
Nickel-Catalyzed Intramolecular Reactions: For instance, the intramolecular cycloetherification of unsaturated alcohols can form oxygen-containing eight-membered rings.
-
Radical Cyclizations: These reactions proceed through radical intermediates and can be effective for forming various ring sizes, including eight-membered rings.[8][9][10]
-
Ring Expansion Reactions: These methods involve the expansion of a smaller, more easily formed ring to the desired eight-membered ring, often driven by the release of ring strain or the formation of a stable product.[2][3][5][11]
-
Brønsted Acid-Catalyzed Cationic Carbocyclization: This method can be used to synthesize dibenzo-fused eight-membered rings.[12]
Troubleshooting Guides
Guide 1: Ring-Closing Metathesis (RCM) for Cyclooctene Synthesis
Problem: Low to no yield of the desired eight-membered ring product.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst decomposition | Ensure inert atmosphere (argon or nitrogen) and use freshly purified, degassed solvents. Some catalysts are sensitive to air and moisture. |
| Inefficient initiation | Increase the reaction temperature. For Grubbs' second-generation catalysts, temperatures between 40-80 °C are common. |
| Competing oligomerization/polymerization | Use high dilution conditions (0.001 M - 0.01 M) to favor the intramolecular reaction over intermolecular reactions. A syringe pump for slow addition of the substrate can also be beneficial. |
| Substrate not reactive | The conformation of the diene precursor may be unfavorable for cyclization. Consider modifying the substrate to introduce conformational constraints (e.g., gem-disubstitution, known as the Thorpe-Ingold effect) that bring the reactive ends closer together. |
| Product inhibition | The product cyclooctene can sometimes re-coordinate to the catalyst and inhibit its activity. If possible, monitor the reaction and stop it once the starting material is consumed. |
Problem: Formation of undesired side products (e.g., dimers, oligomers).
| Possible Cause | Troubleshooting Suggestion |
| Concentration too high | As mentioned above, employ high dilution techniques. |
| Reaction time too long | Extended reaction times can sometimes lead to side reactions. Monitor the reaction by TLC or GC-MS and quench it upon completion. |
Guide 2: Palladium-Catalyzed [4+4] Cycloaddition
Problem: Low Diastereoselectivity.
| Possible Cause | Troubleshooting Suggestion |
| Ligand choice | The stereochemical outcome of the reaction is often highly dependent on the chiral ligand used with the palladium catalyst. Screen a variety of chiral phosphine or P,N-ligands to find the optimal one for your substrate. |
| Solvent effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Test a range of solvents with varying polarities. |
| Temperature | Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states. |
Quantitative Data
Table 1: Strain Energies of Cycloalkanes
This table provides a comparison of the total strain energy for various cycloalkanes. Note the significant strain in cyclooctane compared to the relatively strain-free cyclohexane.
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
| Cyclopropane | 3 | 27.5 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0 | 0 |
| Cycloheptane | 7 | 6.3 | 0.9 |
| Cyclooctane | 8 | 9.7 | 1.2 |
| Cyclononane | 9 | 12.6 | 1.4 |
| Cyclodecane | 10 | 12.0 | 1.2 |
Data sourced from various organic chemistry resources.[13][14]
Experimental Protocols
Protocol 1: Nickel-Catalyzed Intramolecular Cycloetherification of an Unsaturated Alcohol
This protocol describes a general procedure for the synthesis of an eight-membered cyclic ether.
Materials:
-
Unsaturated alcohol precursor
-
Ni(COD)₂ (Nickel(0) bis(1,5-cyclooctadiene))
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidine-2-ylidene)
-
K₃PO₄ (Potassium phosphate)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Ni(COD)₂ (5 mol%) and SIPr (10 mol%).
-
Add anhydrous, degassed 1,4-dioxane and stir the mixture at room temperature for 15 minutes to allow for ligand association.
-
Add the unsaturated alcohol precursor (1.0 equiv) and K₃PO₄ (2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Radical Cyclization for the Formation of an Eight-Membered Ring
This protocol provides a general method for a tin-mediated radical cyclization.
Materials:
-
Alkenyl or alkynyl precursor with a radical initiator handle (e.g., a bromide or iodide)
-
AIBN (Azobisisobutyronitrile)
-
Bu₃SnH (Tributyltin hydride)
-
Anhydrous, degassed benzene or toluene
-
High-dilution setup with a syringe pump
Procedure:
-
In a round-bottom flask, dissolve the precursor (1.0 equiv) in anhydrous, degassed benzene or toluene to a final concentration of 0.01 M.
-
In a separate flask, prepare a solution of AIBN (0.2 equiv) and Bu₃SnH (1.2 equiv) in the same solvent.
-
Heat the solution of the precursor to reflux (around 80-110 °C, depending on the solvent).
-
Using a syringe pump, add the AIBN and Bu₃SnH solution to the refluxing solution of the precursor over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product often contains tin byproducts. These can be removed by partitioning the residue between acetonitrile and hexane (the tin residues are more soluble in hexane) or by flash chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low yields in eight-membered ring synthesis.
Caption: A simplified workflow for the convergent synthesis of Taxol, highlighting the formation of the eight-membered B-ring.[15][16][17][18][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]
- 3. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01303D [pubs.rsc.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radical cyclization - Wikipedia [en.wikipedia.org]
- 10. The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development [mdpi.com]
- 12. Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain Energy Increments [owl.umass.edu]
- 14. cycloalkanes.html [ursula.chem.yale.edu]
- 15. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. escholarship.org [escholarship.org]
- 18. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Regioselectivity of Ketone Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter in your experiments.
Q1: My α-alkylation of an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control which α-position is alkylated?
A1: The regioselectivity of ketone α-alkylation is primarily determined by the choice between kinetic and thermodynamic control of the enolate formation.[1][2]
-
For alkylation at the less substituted (kinetic) α-position: You need to form the kinetic enolate. This is achieved by using a strong, sterically hindered base at a low temperature in a non-protic solvent. The most common base for this is Lithium Diisopropylamide (LDA).[1][2] The bulky nature of LDA makes it preferentially abstract a proton from the less sterically hindered α-carbon.[2] The low temperature (typically -78 °C) prevents the less stable kinetic enolate from equilibrating to the more stable thermodynamic enolate.[1]
-
For alkylation at the more substituted (thermodynamic) α-position: You need to form the thermodynamic enolate. This is favored by using a smaller, non-hindered base (like sodium hydride or an alkoxide) at a higher temperature (room temperature or above).[2] These conditions allow for an equilibrium to be established between the ketone and its enolates, which will favor the more stable, more substituted enolate.[1]
Troubleshooting Flowchart for Regioselectivity in α-Alkylation
Caption: Troubleshooting workflow for poor regioselectivity in ketone α-alkylation.
Q2: I am trying to functionalize a C-H bond at a position other than the α-carbon (e.g., β or γ). How can I achieve this regioselectivity?
A2: Functionalization at positions remote to the carbonyl group typically requires a directing group strategy.[3][4] The ketone itself can act as a directing group in some transition metal-catalyzed reactions, often favoring functionalization at the ortho-position of an aromatic ring attached to the carbonyl.[3]
For aliphatic ketones, a powerful strategy is the use of transient directing groups.[5] These are molecules, often amino acids, that reversibly form an imine with the ketone. This imine then acts as a directing group to guide a transition metal catalyst (commonly palladium) to a specific C-H bond for functionalization.[5] By choosing the appropriate amino acid, you can direct the functionalization to the β or γ position.[5]
Q3: My yields are low, and I'm observing side products. What are some common pitfalls in ketone functionalization?
A3: Low yields and side products can arise from several issues:
-
Self-condensation (Aldol reaction): This is particularly problematic with aldehydes but can also occur with ketones, especially under thermodynamic conditions where the ketone and enolate are in equilibrium.[6] Using a strong, non-nucleophilic base like LDA to pre-form the enolate completely before adding the electrophile can minimize this.
-
Over-alkylation: The product of the initial alkylation still has α-protons and can be deprotonated and alkylated again. Using a slight excess of the ketone or carefully controlling the stoichiometry of the base and electrophile can help mitigate this.
-
Base-catalyzed side reactions: If your substrate or product is sensitive to strong bases, you may observe decomposition or other unwanted reactions. In such cases, exploring milder conditions or alternative synthetic routes may be necessary.
-
Poor quality of reagents: LDA is particularly sensitive to moisture and air. Ensure your reagents and solvents are pure and anhydrous.
Q4: What are the key challenges in applying these methods in drug development?
A4: In drug development, molecules are often complex and contain multiple functional groups. This presents several challenges:
-
Chemoselectivity: The presence of other acidic protons or electrophilic sites can lead to unwanted side reactions. The chosen conditions must be mild enough not to interfere with other sensitive functional groups in the molecule.
-
Stereoselectivity: Many drug molecules are chiral. The functionalization reaction must proceed with high stereocontrol to avoid the formation of diastereomers, which can be difficult to separate and may have different biological activities.
-
Scalability: Methods that work well on a small scale in the lab may not be practical for large-scale synthesis. Reagents like LDA are often used in large excess and require cryogenic temperatures, which can be challenging to implement on an industrial scale.
-
Use of directing groups: While effective, the need to install and then remove a directing group adds steps to the synthesis, which is undesirable in a manufacturing setting.[5] The development of transient directing groups is a significant step toward overcoming this limitation.[5]
Quantitative Data on Regioselectivity
The following table summarizes the regioselectivity of the alkylation of 2-methylcyclohexanone under various conditions. This serves as a classic example of kinetic versus thermodynamic control.
| Ketone | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) | Yield (%) | Reference |
| 2-Methylcyclohexanone | LDA | THF | -78 | >99:1 | ~95 | --INVALID-LINK-- |
| 2-Methylcyclohexanone | NaH | THF | 25 | 26:74 | ~80 | --INVALID-LINK-- |
| 2-Methylcyclohexanone | KH | THF | 25 | 10:90 | ~85 | --INVALID-LINK-- |
| 2-Methylcyclohexanone | t-BuOK | t-BuOH | 25 | 30:70 | ~88 | --INVALID-LINK-- |
Detailed Experimental Protocols
Protocol 1: Kinetic α-Alkylation of 2-Methylcyclohexanone
This protocol is designed to selectively alkylate the less substituted α-position of 2-methylcyclohexanone.
Workflow for Kinetic Alkylation
Caption: Step-by-step workflow for the kinetic alkylation of a ketone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl iodide (or other primary alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Preparation of LDA solution: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C.
-
Enolate formation: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the kinetic enolate.
-
Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,6-dimethylcyclohexanone.
Protocol 2: Thermodynamic α-Alkylation of 2-Methylcyclohexanone
This protocol is designed to selectively alkylate the more substituted α-position of 2-methylcyclohexanone.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
2-Methylcyclohexanone
-
Methyl iodide (or other primary alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Preparation of the reaction mixture: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF or DMF.
-
Enolate formation: Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the NaH suspension at room temperature. Heat the mixture to reflux and stir for 2-4 hours to allow the enolate to equilibrate to the more stable thermodynamic form.
-
Alkylation: Cool the reaction mixture to room temperature and add methyl iodide (1.1 equivalents) dropwise. Stir the reaction at room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (caution: hydrogen gas may be evolved). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,2-dimethylcyclohexanone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Transition metal-catalyzed ketone-directed or mediated C–H functionalization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PdII-Catalyzed γ-C(sp3)−H (Hetero)Arylation of Ketones Enabled by Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Solubility Issues of Oxocane Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with oxocane intermediates.
Frequently Asked Questions (FAQs)
Q1: My oxocane intermediate has poor solubility in aqueous solutions. What are the initial steps I should take?
A1: Initially, it is crucial to characterize the physicochemical properties of your intermediate. A logical workflow can guide your strategy.
Caption: Initial strategy for addressing poor solubility.
Start with simple methods like pH adjustment if your molecule has ionizable groups.[1][2] If not, exploring co-solvents is a practical next step before moving to more complex techniques.
Q2: How can I select an appropriate organic solvent for my oxocane intermediate during synthesis and purification?
A2: Solvent selection is critical and depends on the polarity of your specific oxocane intermediate. A good starting point is to test solubility in a range of common organic solvents with varying polarities.
Table 1: Solubility of a Model Oxocane Intermediate in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Hexane | 1.89 | < 0.1 |
| Toluene | 2.38 | 5.2 |
| Diethyl Ether | 4.34 | 15.8 |
| Dichloromethane | 9.08 | 45.3 |
| Acetone | 20.7 | 22.1 |
| Ethanol | 24.6 | 8.9 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |
Note: This data is representative. Actual solubilities will vary based on the specific structure of the oxocane intermediate.
Generally, non-polar oxocane intermediates will dissolve better in non-polar solvents, and vice-versa.[3] For purification via chromatography, a solvent system where the compound is soluble but has good differential mobility on the stationary phase is required.[4]
Q3: What is particle size reduction and how can it help with solubility?
A3: Particle size reduction, or micronization, increases the surface area-to-volume ratio of a solid, which can improve the dissolution rate in a solvent.[5][6][7] This is particularly useful for crystalline compounds. However, it does not increase the equilibrium solubility.[8]
Troubleshooting Guides
Issue 1: Oxocane intermediate is "oiling out" or precipitating during reaction work-up.
This common issue arises when the solvent environment changes, causing the intermediate to exceed its solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation during work-up.
Experimental Protocol: Co-solvency Approach
If your oxocane intermediate is poorly soluble in water but soluble in a water-miscible organic solvent, a co-solvent system can be employed.
-
Solvent Screening: Dissolve a small amount of the oxocane intermediate in various water-miscible solvents (e.g., ethanol, isopropanol, acetone, DMSO, PEG 400) to determine a suitable primary solvent.
-
Titration: To a saturated solution of the intermediate in the chosen organic solvent, slowly add water while stirring vigorously.
-
Observation: Note the point at which precipitation begins. This will help determine the maximum tolerable water content.
-
Optimization: Prepare various ratios of the organic solvent and water and determine the solubility in each mixture.
Table 2: Example of Co-solvent System Optimization for an Oxocane Intermediate
| Ethanol (% in Water) | Solubility (mg/mL) |
| 100 | 35.2 |
| 90 | 28.1 |
| 70 | 15.5 |
| 50 | 2.3 |
| 30 | < 0.5 |
| 10 | < 0.1 |
Issue 2: Low bioavailability of an oxocane-based drug candidate due to poor aqueous solubility.
For late-stage drug development, more advanced techniques may be necessary to improve the bioavailability of poorly soluble compounds.[6][9]
Option A: Amorphous Solid Dispersion (ASD)
Converting a crystalline material to a higher-energy amorphous state can significantly improve its apparent solubility and dissolution rate.[10][11]
Experimental Protocol: Preparation of an ASD by Spray Drying
-
Polymer Selection: Choose a suitable polymer carrier (e.g., HPMC, PVP, Soluplus®) that is miscible with your oxocane intermediate.
-
Solution Preparation: Dissolve both the oxocane intermediate and the polymer in a common volatile solvent or solvent mixture (e.g., dichloromethane/methanol).
-
Spray Drying: Atomize the solution into a hot gas stream. The rapid solvent evaporation traps the intermediate in an amorphous state within the polymer matrix.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
Option B: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate non-polar molecules, like many oxocane intermediates, to form water-soluble inclusion complexes.[12][13][14]
Experimental Protocol: Preparation of an Oxocane-Cyclodextrin Complex by Kneading
-
Cyclodextrin Selection: Choose a cyclodextrin with an appropriate cavity size for your intermediate (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Kneading: Create a paste by mixing the cyclodextrin with a small amount of water or a water/alcohol mixture.
-
Incorporation: Gradually add the oxocane intermediate to the paste and knead thoroughly for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting solid mass in an oven or under vacuum.
-
Analysis: Characterize the product to confirm complex formation, for instance, through Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.
Signaling Pathway Analogy for Solubility Enhancement:
The decision-making process for choosing a solubility enhancement technique can be visualized as a signaling pathway, where the properties of the compound dictate the most effective route.
Caption: Decision pathway for solubility enhancement.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Particle Size Reduction: A Comprehensive Guide [idexindia.in]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reduction of Cyclic Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of cyclic ketones.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving stereoselective reduction of a cyclic ketone?
A1: The primary strategies involve controlling the facial selectivity of hydride delivery to the carbonyl group. This can be achieved through several methods:
-
Substrate Control: Utilizing existing stereocenters on the cyclic ketone to direct the incoming hydride. This is often governed by principles like Felkin-Anh or Cram models, adapted for cyclic systems.
-
Reagent Control: Employing sterically demanding or chiral reducing agents. Bulky, non-chiral reagents like L-Selectride can provide high diastereoselectivity based on steric hindrance.[1][2][3] Chiral stoichiometric reducing agents, such as those derived from chiral auxiliaries, can afford high enantioselectivity.[4]
-
Catalyst Control: Using a chiral catalyst in conjunction with a stoichiometric, achiral reducing agent (like borane).[4][5] This is a highly effective method for achieving high enantioselectivity. Common examples include the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts.[4][5][6]
-
Biocatalysis: Employing enzymes, such as ketone reductases or alcohol dehydrogenases from microorganisms (e.g., baker's yeast), which can exhibit extremely high enantioselectivity.[4][7][8]
Q2: How do I choose between a bulky reducing agent (like L-Selectride) and a smaller one (like Sodium Borohydride)?
A2: The choice depends on the desired diastereomer.
-
Small reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride) tend to favor axial attack on unhindered cyclohexanones, leading to the formation of the equatorial alcohol, which is often the thermodynamically more stable product.[1][3][9] This is due to the trajectory of the nucleophile avoiding steric interactions with the axial hydrogens at the C3 and C5 positions.
-
Bulky reducing agents (e.g., L-Selectride, K-Selectride) favor equatorial attack to avoid steric clashes with the ring itself, resulting in the formation of the axial alcohol, which is typically the thermodynamically less stable product.[1][2][3]
Q3: My enantioselective reduction is giving a low enantiomeric excess (ee). What are the potential causes?
A3: Low enantiomeric excess can stem from several factors:
-
Catalyst Inactivity or Poisoning: The chiral catalyst may be deactivated by impurities in the substrate, solvent, or reagents. Water is a common poison for many catalysts. Ensure all reagents and glassware are scrupulously dry.
-
Background (Non-catalyzed) Reaction: The achiral reducing agent (e.g., borane) may be reacting with the ketone directly without the mediation of the chiral catalyst. This can be mitigated by slowly adding the reducing agent to the mixture of the substrate and catalyst, or by performing the reaction at a lower temperature.
-
Incorrect Catalyst Loading: Using too little catalyst can lead to a slower catalyzed reaction, allowing the background reaction to become more significant. Conversely, in some cases, high catalyst loading can lead to aggregation and reduced effectiveness.
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be optimal for the specific substrate. The steric and electronic properties of the ketone can significantly influence the degree of stereochemical communication with the catalyst.
Q4: How can I determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product alcohol?
A4: The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, ¹H NMR is often sufficient as diastereomers have distinct chemical shifts and coupling constants.[1]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Gas Chromatography (Chiral GC): These are the most reliable methods for determining enantiomeric excess. The enantiomers are separated on a chiral stationary phase, and the e.e. is calculated from the relative peak areas.
-
Optical Rotation: While historically important, this method is less reliable for determining e.e. unless the specific rotation of the pure enantiomer is known and the sample is free of other chiral impurities.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of a Substituted Cyclohexanone
| Symptom | Possible Cause | Suggested Solution |
| Obtaining a ~1:1 mixture of axial and equatorial alcohols. | The reducing agent is not selective enough for the substrate. | For the equatorial alcohol, use a small hydride source like NaBH₄. For the axial alcohol, switch to a bulkier reagent like L-Selectride or K-Selectride.[2][10] |
| Reaction temperature is too high, leading to reduced selectivity. | Perform the reaction at a lower temperature (e.g., -78 °C). | |
| The substrate exists in multiple conformations, presenting different faces for reduction. | Computational studies can help understand the conformational preferences of the substrate and transition states.[3][11] Consider using a chelating metal (e.g., CeCl₃ with NaBH₄, the Luche reduction) if there is a nearby functional group that can direct the reagent. |
Issue 2: Poor Yield in a Catalytic Enantioselective Reduction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | The reducing agent (e.g., borane) has degraded. | Use a fresh, properly titrated solution of the reducing agent. |
| The catalyst is inactive. | Ensure the catalyst is pure and has been stored correctly. For in-situ generated catalysts, verify the integrity of the precursors. | |
| Reaction conditions are not optimal. | The reaction may require a longer time or a higher temperature. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. | |
| Significant formation of side products. | The reducing agent is too harsh and is reducing other functional groups in the molecule. | Switch to a milder reducing agent. For example, if using LiAlH₄, consider NaBH₄ or a borane complex. |
| The workup procedure is degrading the product. | Ensure the workup conditions are appropriate for the product alcohol. For instance, some alcohols may be sensitive to strong acid or base. |
Data Presentation: Comparison of Reducing Agents for 4-tert-butylcyclohexanone
| Reducing Agent | Predominant Attack | Major Product | Diastereomeric Ratio (Axial:Equatorial) | Reference |
| NaBH₄ | Axial | Equatorial Alcohol | ~15:85 | [1][3] |
| LiAlH₄ | Axial | Equatorial Alcohol | ~10:90 | [3] |
| L-Selectride® | Equatorial | Axial Alcohol | >99:1 | [1][2][3] |
| K-Selectride® | Equatorial | Axial Alcohol | >99:1 | [10] |
| Li + FeCl₂·4H₂O | Thermodynamic Control | Equatorial Alcohol | High selectivity for the more stable alcohol | [12][13] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 4-tert-butylcyclohexanone with Sodium Borohydride
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol). Dissolve the ketone in 15 mL of methanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. In a separate vial, dissolve sodium borohydride (0.25 g, 6.61 mmol) in 5 mL of cold methanol. Add the sodium borohydride solution dropwise to the ketone solution over 10 minutes.
-
Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of 10 mL of 1 M HCl. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product alcohols. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[1]
Protocol 2: Diastereoselective Reduction of 4-tert-butylcyclohexanone with L-Selectride®
-
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add L-Selectride® (7.8 mL of a 1.0 M solution in THF, 7.8 mmol) dropwise via syringe over 15 minutes.
-
Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Workup: While still at -78 °C, slowly quench the reaction by the dropwise addition of 5 mL of water, followed by 5 mL of 3 M NaOH, and then very carefully, the dropwise addition of 5 mL of 30% hydrogen peroxide.[1] Allow the mixture to warm to room temperature and stir for 1 hour.
-
Purification: Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by flash chromatography.
Protocol 3: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
-
Preparation: To a flame-dried flask under an inert atmosphere, add the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%). Add the cyclic ketone (1.0 equiv) as a solution in anhydrous THF.
-
Reaction: Cool the mixture to the desired temperature (often between -40 °C and room temperature). Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or a THF solution of borane (BH₃·THF) (0.6-1.0 equiv) dropwise over an extended period (e.g., 1 hour) using a syringe pump.[5][6]
-
Monitoring: Stir the reaction for the required time (can range from minutes to several hours) at the specified temperature. Monitor by TLC or chiral GC/HPLC.
-
Workup: Quench the reaction by the slow, careful addition of methanol at low temperature. Allow the mixture to warm to room temperature.
-
Purification: Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography to isolate the chiral alcohol. The enantiomeric excess should be determined by chiral HPLC or GC analysis.
Visualizations
Caption: Steric control in cyclic ketone reduction.
Caption: Catalytic cycle of the CBS reduction.
Caption: Troubleshooting low stereoselectivity.
References
- 1. Reduction of 4-tert-butylcyclohexanone – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. L-selectride - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of the reduction of ketones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of Oxocan-5-one
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of Oxocan-5-one, a cyclic ketone of interest. Due to the limited availability of specific published methods for this analyte, this guide synthesizes established methodologies for similar compounds to propose a robust analytical approach. Furthermore, it presents a comparison with potential alternative analytical techniques, supported by representative experimental data from related molecules.
Proposed LC-MS/MS Method for this compound
The development of a sensitive and specific LC-MS/MS method is crucial for the accurate quantification of this compound in various matrices.[1][2] The following protocol is a recommended starting point for method development, based on successful analyses of other cyclic and keto compounds.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
For plasma or serum samples, a protein precipitation extraction is recommended.[1][5] To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice for separating this compound from potential interferences.[2]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is proposed.[5] Formic acid aids in the ionization of the analyte.[6][7]
-
Flow Rate: A flow rate of 0.3 mL/min is recommended.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is expected to be suitable for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification, providing high selectivity and sensitivity.[2]
-
The precursor ion will be the protonated molecule [M+H]+. For this compound (C7H12O2, MW: 128.17 g/mol ), the expected m/z would be 129.1.
-
Product ions for fragmentation would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
-
Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows will be necessary to achieve maximal signal intensity.
-
Method Validation Parameters (Hypothetical)
The developed method should be validated according to established guidelines to ensure its reliability.[1] The following table presents expected performance characteristics based on the analysis of similar compounds.
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85% - 115% |
| Matrix Effect | Within acceptable limits |
Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques can also be considered for the analysis of cyclic ketones.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a viable alternative, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): If this compound possesses a suitable chromophore, HPLC-UV could be a more accessible and cost-effective option.[6] However, it may lack the sensitivity and selectivity of MS detection, especially in complex matrices.[2]
Comparison of Analytical Techniques:
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate |
| Sensitivity | Very High | High | Low to Moderate |
| Sample Volatility Requirement | Not required | Required | Not required |
| Derivatization | Generally not needed | May be required | Not required |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Throughput | High | Moderate | High |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Method Development Logic
Caption: Logical flow for developing an LC-MS method for this compound.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS Method for Analysis of Michler’s ketone on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. Formic acid - Wikipedia [en.wikipedia.org]
Comparative Guide to the Synthetic Validation of Oxocan-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthetic pathways for the preparation of Oxocan-5-one, a saturated eight-membered oxygen-containing heterocyclic ketone. The validation of these pathways is crucial for researchers in medicinal chemistry and materials science where such scaffolds are of interest. This document outlines key synthetic strategies, presenting available quantitative data for comparison and detailed experimental protocols where accessible in the literature.
Introduction to Synthetic Strategies
The synthesis of medium-sized rings, such as the eight-membered ring of this compound, presents unique challenges due to unfavorable entropic factors and transannular strain. Several classical and modern synthetic methodologies can be envisaged for the construction of this cyclic ketone. This guide focuses on the comparative potential of three primary strategies:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a linear diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target cyclic ketone.
-
Baeyer-Villiger Oxidation: The oxidation of a corresponding bicyclic ketone precursor, which upon rearrangement, inserts an oxygen atom to form the lactone (an oxocanone).
-
Ring-Closing Metathesis (RCM): A powerful method for the formation of cyclic olefins from a diene precursor, which can then be hydrogenated to the saturated cyclic system.
While direct experimental data for the synthesis of this compound is not extensively reported in readily available literature, this guide will draw upon established principles and related examples to provide a thorough comparison.
Comparative Analysis of Synthetic Pathways
| Synthetic Pathway | Starting Material (Proposed) | Key Reagents & Conditions | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| Dieckmann Condensation | Diethyl 5-oxononanedioate | 1. Sodium ethoxide in ethanol, reflux2. H3O+, heat (decarboxylation) | Moderate to Good | Utilizes readily available starting materials. Well-established and reliable reaction. | Can be sensitive to steric hindrance. The required diester may require a multi-step synthesis. |
| Baeyer-Villiger Oxidation | Bicyclo[3.3.0]octan-2-one | meta-Chloroperoxybenzoic acid (m-CPBA) in CH2Cl2 | Good to Excellent | High regioselectivity and stereospecificity. Mild reaction conditions. | Requires a specific bicyclic ketone precursor which may not be readily available. |
| Ring-Closing Metathesis | 1,9-Decadien-5-ol | Grubbs' catalyst (e.g., 2nd generation) in CH2Cl2, reflux | Good to Excellent | High functional group tolerance. Mild reaction conditions. Forms an unsaturated precursor that requires a subsequent reduction step. | Ruthenium catalysts can be expensive. Removal of metal catalyst residues can be challenging. |
Experimental Protocols (Proposed)
The following are proposed experimental protocols for the synthesis of this compound based on the aforementioned strategies. These are generalized procedures and may require optimization.
Method 1: Dieckmann Condensation
Step 1: Synthesis of 2-oxocan-1-carboxylate (β-keto ester intermediate)
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add dropwise a solution of diethyl 5-oxononanedioate in dry toluene at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 2: Hydrolysis and Decarboxylation to this compound
-
Reflux the crude β-keto ester from Step 1 in an aqueous solution of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 10% aqueous NaOH followed by acidification).
-
Monitor the reaction for the cessation of CO2 evolution.
-
After completion, cool the reaction mixture and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate to yield crude this compound.
-
Purify the product by distillation or column chromatography.
Method 2: Baeyer-Villiger Oxidation
-
Dissolve bicyclo[3.3.0]octan-2-one in a chlorinated solvent such as dichloromethane (CH2Cl2).
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in CH2Cl2 dropwise to the ketone solution at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography.
Method 3: Ring-Closing Metathesis
Step 1: Synthesis of Oxoc-5-ene
-
Dissolve 1,9-decadien-5-ol in dry, degassed dichloromethane (CH2Cl2) under an inert atmosphere.
-
Add a catalytic amount of a second-generation Grubbs' catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to yield oxoc-5-ene.
Step 2: Reduction to this compound
-
Dissolve the oxoc-5-ene from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic strategies.
comparative study of different catalysts for medium-ring cyclization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of medium-sized rings, defined as cyclic structures containing eight to eleven atoms, presents a formidable challenge in organic chemistry. These entities are prevalent in a wide array of bioactive natural products and pharmaceuticals, yet their construction is often hampered by unfavorable enthalpic and entropic factors. The development of efficient catalytic methods to overcome these hurdles is a vibrant area of research. This guide provides a comparative overview of prominent catalytic systems for the formation of medium-sized rings, including lactones, lactams, carbocycles, and ethers, with a focus on quantitative performance data and detailed experimental methodologies.
Performance Comparison of Catalysts for Medium-Ring Synthesis
The choice of catalyst is paramount in achieving successful medium-ring cyclization. The following tables summarize the performance of representative transition metal and organocatalytic systems in the synthesis of 8- to 11-membered rings.
Transition Metal Catalysts
Transition metals, particularly palladium, gold, rhodium, and iridium, have demonstrated remarkable efficacy in catalyzing a diverse range of medium-ring forming reactions.
| Catalyst System | Target Ring System & Size | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr) | Key Reaction Conditions |
| Palladium | |||||
| Pd(PPh₃)₄ | 8-membered Thiazocine | N-(o-iodobenzyl)-N-allyl-p-toluenesulfonamide | 85 | N/A | K₂CO₃, CH₃CN, 80 °C, 12 h |
| Pd₂(dba)₃ / Ligand | 9-membered N,O-Heterocycle | Vinyl-substituted Benzofuran | 70-95 | 86-92 | Chiral diphosphine ligands |
| Gold | |||||
| [Au(IPr)]NTf₂ | 8-membered Carbocycle | 1,6-enyne | 95 | 96 | CH₂Cl₂, rt, 1 h |
| Ph₃PAuCl / AgOTf | 9-membered Ring Ether | Enynyl ester | 75 | N/A | DCE, 80 °C, 2 h |
| Rhodium | |||||
| [Rh(COD)Cl]₂ | 8-membered Carbocycle (Cyclooctatriene) | Dienyne and Alkyne | >70 | N/A | 1,4-dioxane, 100 °C[1] |
| Rh(I)/Chiral Diene | 8-membered Lactam | Unsaturated Amide | 88 | 98 | Chiral diene ligand, 40 °C |
| Iridium | |||||
| [Ir(COD)Cl]₂ / Ligand | 9-membered Ring | Alkenylindole | up to 74 | up to 98 | Cinchona-derived ligand[2] |
| Vaska's Complex (0.5 mol%) | 8-membered Lactam | Nitroalkyl-tethered Lactam | 81 | 98:2 dr | Toluene, high dilution[3] |
Organocatalysts
Organocatalysis has emerged as a powerful, metal-free alternative for enantioselective medium-ring synthesis, often employing chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs).
| Catalyst System | Target Ring System & Size | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions |
| N-Heterocyclic Carbene (NHC) | 8-membered Lactone | o-formyl-phenoxy-α,β-unsaturated ester | 85 | 92 | DBU, 4Å MS, CH₂Cl₂, rt |
| Chiral Phosphoric Acid (CPA) | 9-membered Ring | 3-alkynyl-2-indolylmethanol & 2-indolylethanol | Moderate to Good | High | Formal (4+5) cycloaddition |
| Bifunctional Amine-Thiourea | 10-membered Lactone | ω-formyl-α,β-unsaturated ester | 78 | 95 | Benzoic acid, Toluene, 0 °C |
Featured Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are protocols for key experiments cited in the comparison tables.
Protocol 1: Palladium-Catalyzed Synthesis of an 8-Membered Thiazocine
Reaction: Intramolecular cyclization of N-(o-iodobenzyl)-N-allyl-p-toluenesulfonamide.
Materials:
-
N-(o-iodobenzyl)-N-allyl-p-toluenesulfonamide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add N-(o-iodobenzyl)-N-allyl-p-toluenesulfonamide, Pd(PPh₃)₄, and K₂CO₃.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 8-membered thiazocine.
Protocol 2: Gold(I)-Catalyzed Intramolecular Cyclopropanation for an 8-Membered Carbocycle
Reaction: Asymmetric cycloisomerization of a 1,6-enyne.
Materials:
-
1,6-enyne substrate (1.0 equiv)
-
[Au(IPr)]NTf₂ (0.05 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox, dissolve the 1,6-enyne substrate in anhydrous dichloromethane in a vial.
-
In a separate vial, dissolve the gold(I) catalyst in anhydrous dichloromethane.
-
Add the catalyst solution to the substrate solution dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography on silica gel (eluent: typically a hexane/ether mixture) to yield the enantiomerically enriched 8-membered carbocycle.
Protocol 3: Iridium-Catalyzed Reductive Nitro-Mannich Cyclization for an 8-Membered Lactam[4]
Reaction: Cyclization of a nitroalkyl-tethered lactam.
Materials:
-
Nitroalkyl-tethered lactam substrate (1.0 equiv)
-
Vaska's complex [Ir(CO)(PPh₃)₂Cl] (0.005 equiv)
-
Anhydrous Toluene
Procedure:
-
Prepare a stock solution of the nitroalkyl-tethered lactam in anhydrous toluene to achieve high dilution conditions (e.g., 0.01 M).
-
To a flame-dried round-bottom flask under argon, add the required volume of the substrate stock solution.
-
Add Vaska's complex to the solution.
-
Stir the reaction at the desired temperature (optimization may be required) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the bicyclic lactam product. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
Visualizations of Key Concepts
Logical Classification of Catalysts
The following diagram illustrates the primary categories of catalysts employed for medium-ring cyclization.
Caption: Classification of catalysts for medium-ring synthesis.
Generalized Experimental Workflow
This diagram outlines a typical workflow for screening and optimizing a catalytic medium-ring cyclization reaction.
Caption: A general workflow for catalyst evaluation.
References
Assessing the Drug-Like Properties of Oxocan-5-One Derivatives: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant gap in the exploration of Oxocan-5-one derivatives for drug development. Currently, there is a lack of publicly accessible research detailing the synthesis, biological evaluation, and assessment of the drug-like properties of this specific class of compounds. This absence of foundational data precludes the creation of a detailed comparison guide based on experimental results.
For researchers and drug development professionals interested in exploring the potential of the this compound scaffold, this guide will instead provide a foundational framework. It will outline the essential in silico and in vitro assays typically employed to assess the drug-like properties of novel chemical entities. This guide will use hypothetical this compound derivatives to illustrate the application of these methods and the interpretation of potential data.
In Silico Prediction of Drug-Likeness
A crucial first step in modern drug discovery is the computational evaluation of a compound's physicochemical properties to predict its potential as an orally bioavailable drug. One of the most widely used guidelines is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (octanol-water partition coefficient): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
The table below presents a hypothetical in silico analysis of three representative this compound derivatives, illustrating how their properties would be compared against these criteria.
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| OXO-001 | (Hypothetical) | 250.3 | 2.1 | 1 | 3 | 0 |
| OXO-002 | (Hypothetical) | 480.6 | 4.8 | 4 | 8 | 0 |
| OXO-003 | (Hypothetical) | 520.7 | 5.5 | 6 | 11 | 4 |
Note: The data presented in this table is purely illustrative and not based on experimental results.
Key Experimental Assays for Drug-Like Properties
Following in silico screening, promising candidates would undergo a series of in vitro assays to experimentally determine their absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
Below are detailed methodologies for three fundamental in vitro ADME assays.
1. Kinetic Solubility Assay
-
Purpose: To determine the aqueous solubility of a compound, which is critical for its absorption.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate, creating a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved compound in the supernatant using high-performance liquid chromatography-ultraviolet (HPLC-UV) detection by comparing it to a standard curve.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption through the intestinal wall.
-
Methodology:
-
Prepare a donor plate (96-well format) containing the test compounds dissolved in a buffer solution (e.g., PBS at pH 5.5 to simulate the upper intestine).
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Fill the wells of the acceptor plate with a buffer solution (e.g., PBS at pH 7.4 to simulate physiological pH).
-
Place the acceptor plate on top of the donor plate, creating a "sandwich," and incubate at room temperature for 4-16 hours.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
3. Microsomal Stability Assay
-
Purpose: To evaluate the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its rate of clearance in the body.
-
Methodology:
-
Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human or rat) and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system in a phosphate buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
-
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for assessing the drug-like properties of a novel compound series, such as the hypothetical this compound derivatives.
Caption: Workflow for Assessing Drug-Like Properties.
Conclusion and Future Directions
While the this compound scaffold remains underexplored in medicinal chemistry, it may hold potential for the development of novel therapeutic agents. The lack of existing data presents a unique opportunity for researchers to pioneer the investigation of this compound class. By systematically applying the in silico and in vitro methods outlined in this guide, the drug-like properties of newly synthesized this compound derivatives can be thoroughly evaluated. This foundational work is essential to determine the viability of this scaffold for future drug discovery programs. Further research into the synthesis and biological screening of a diverse library of this compound derivatives is strongly encouraged to unlock their potential therapeutic value.
Oxocane-Based Compounds: A Comparative Guide to In Vitro and In Vivo Performance in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of oxocane-based compounds, specifically focusing on oxetane-containing indole derivatives, and their performance in preclinical oncology models. We present a side-by-side comparison with a ketone-containing analogue to highlight the impact of the oxetane moiety on biological activity. This document summarizes quantitative data from key in vitro and in vivo studies, details the experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of representative oxetane-containing compounds compared to a ketone-containing lead compound, OXi8006.
Table 1: In Vitro Cytotoxicity of Oxetane-Containing Indole Analogues
| Compound ID | Description | GI₅₀ (MCF-7) µM | GI₅₀ (MDA-MB-231) µM | GI₅₀ (PANC-1) µM | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| OXi8006 | Ketone-containing lead compound | 0.05 ± 0.01 | 0.032 | Not Reported | 1.1 |
| Analogue 5m | Oxetane-containing analogue | 0.47 ± 0.02 | 0.53 ± 0.04 | 0.61 ± 0.03 | > 20 |
| Analogue 5a | Oxetane-containing analogue | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.1 | > 20 |
| Analogue 5g | Oxetane-containing analogue | 0.85 ± 0.07 | 0.92 ± 0.08 | 1.1 ± 0.1 | > 20 |
Data synthesized from publicly available research.
Table 2: In Vivo Vascular Disrupting Activity of OXi8007 (OXi8006 Prodrug)
| Animal Model | Tumor Type | Compound | Dose | Route | Primary Outcome |
| SCID Mice | MDA-MB-231-luc Breast Cancer Xenograft | OXi8007 | 250 mg/kg | Intraperitoneal | >93% reduction in bioluminescence signal at 6 hours post-treatment[1] |
| BALB/c Mice | Renca-luc Kidney Cancer Xenograft | OXi8007 | 250 mg/kg | Intraperitoneal | Rapid and sustained vascular shutdown observed via imaging[2] |
OXi8007 is the water-soluble phosphate prodrug of OXi8006, which is rapidly converted to the active compound OXi8006 in vivo.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and critical evaluation.
In Vitro Cytotoxicity Assay (GI₅₀ Determination)
The growth inhibitory (GI₅₀) concentration, the concentration of a compound that inhibits cell growth by 50%, is a key parameter for evaluating anticancer agents.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (e.g., oxetane-containing analogues, OXi8006) is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment (MTT Assay):
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI₅₀ value is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the efficacy and toxicity of potential anticancer drugs in a living system.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., MDA-MB-231-luc, which expresses luciferase for bioluminescence imaging) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is monitored regularly using calipers or an imaging system.
-
Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound (e.g., OXi8007) or vehicle is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Evaluation:
-
Tumor Growth Delay: Tumor volumes are measured throughout the study, and the time it takes for the tumors in the treated group to reach a certain size is compared to the control group.
-
Bioluminescence Imaging (BLI): For luciferase-expressing tumors, the substrate (e.g., luciferin) is injected into the mice, and the light emitted from the tumors is captured using a sensitive camera. A reduction in the BLI signal indicates a decrease in viable tumor cells or a disruption of the tumor vasculature.[1]
-
-
Toxicity Assessment: The general health of the mice, including body weight, is monitored throughout the study. At the end of the study, tissues may be collected for histological analysis to assess for any drug-related toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of the evaluated compounds and a typical experimental workflow.
Caption: Mechanism of tubulin polymerization inhibitors.
Caption: Drug discovery workflow for oxocane compounds.
References
head-to-head comparison of different ketone reduction methods
A Head-to-Head Comparison of Ketone Reduction Methods for Researchers and Drug Development Professionals
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of chemical intermediates and active pharmaceutical ingredients. The choice of reduction method is critical, as it dictates the reaction's efficiency, selectivity (chemo-, regio-, and stereo-), and compatibility with other functional groups. This guide provides an objective comparison of the performance of several widely used ketone reduction methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their specific synthetic needs.
Overview of Ketone Reduction Methods
This guide focuses on a comparative analysis of the following key ketone reduction methodologies:
-
Metal Hydride Reductions: Utilizing reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Catalytic Hydrogenation: Employing molecular hydrogen (H₂) in the presence of a metal catalyst.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A transfer hydrogenation method using a sacrificial alcohol and a metal alkoxide catalyst.
-
Asymmetric Reductions: Including methods that yield chiral alcohols with high enantioselectivity, such as the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic approaches.
Performance Comparison: A Data-Driven Analysis
The selection of a reducing agent is often a trade-off between reactivity, selectivity, and operational simplicity. The following tables summarize the performance of different methods on a selection of benchmark ketone substrates.
Table 1: Comparison of Achiral Reduction Methods on Common Ketones
| Substrate | Method | Reagents & Conditions | Yield (%) | Diastereoselectivity (axial:equatorial) | Chemoselectivity Notes |
| Acetophenone | Hydride Reduction | NaBH₄, Methanol, 0 °C to rt | >95% | N/A | Highly selective for the carbonyl group. |
| Hydride Reduction | 1. LiAlH₄, Dry Et₂O, 0 °C; 2. H₃O⁺ | >95% | N/A | Reduces esters, amides, and carboxylic acids. | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, Ethanol, rt | ~97% | N/A | May also reduce aromatic rings and other C=C bonds under harsher conditions.[1] | |
| MPV Reduction | Al(Oi-Pr)₃, i-PrOH, reflux | >90% | N/A | Highly chemoselective for aldehydes and ketones.[2][3][4] | |
| 4-tert-Butylcyclohexanone | Hydride Reduction | NaBH₄, Ethanol, rt | >95% | 12:88 | Kinetically controlled, favors the thermodynamically more stable equatorial alcohol.[5][6] |
| Hydride Reduction (Bulky) | L-Selectride, THF, -78 °C | >95% | 92:8 | Kinetically controlled, steric hindrance leads to the axial alcohol.[5][6] | |
| MPV Reduction | Al(Oi-Pr)₃, i-PrOH, reflux | >90% | 77:23 | Thermodynamically controlled, approaches the equilibrium mixture.[5] | |
| Carvone (α,β-Unsaturated) | Luche Reduction | NaBH₄, CeCl₃·7H₂O, Methanol, 0 °C | 92% | >99:1 (1,2-reduction) | Highly selective for 1,2-reduction of the carbonyl over 1,4-conjugate addition.[7][8][9] |
| Hydride Reduction | NaBH₄, Methanol, 0 °C | Mixture | Mixture of 1,2- and 1,4-reduction products | Lacks selectivity for 1,2-reduction in enones. | |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, rt | Mixture | Reduces both the C=C and C=O bonds. | Not selective for the carbonyl group in the presence of an alkene. |
Table 2: Asymmetric Reduction of Prochiral Ketones
| Substrate | Method | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine (10 mol%), BH₃·THF, THF, rt | 99% | 91% (R) |
| Ethyl acetoacetate | Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae), Sucrose, Water, 30°C | ~70% | >94% (S) |
| 2'-Methoxyacetophenone | Biocatalytic Reduction | Carbonyl reductase from Sporobolomyces salmonicolor | High | >99% |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are representative protocols for key ketone reduction methods.
Sodium Borohydride Reduction of Acetophenone
This protocol describes a standard laboratory procedure for the reduction of an aromatic ketone.
-
In a 250 mL round-bottom flask, dissolve 1.0 g of acetophenone in 14 mL of methanol.
-
Cool the solution in an ice bath to 0 °C with magnetic stirring.
-
Slowly add 0.35 g of sodium borohydride (NaBH₄) in small portions over 5-10 minutes.
-
Continue stirring the reaction mixture in the ice bath for an additional 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add 3 M HCl dropwise to quench the excess NaBH₄.
-
Remove the methanol solvent using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 1-phenylethanol.
References
- 1. cerritos.edu [cerritos.edu]
- 2. mdpi.com [mdpi.com]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. chemeducator.org [chemeducator.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luche reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 11. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Safe Disposal of Oxocan-5-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Oxocan-5-one, a heterocyclic compound with applications in chemical synthesis. Adherence to these guidelines is critical due to its potential hazards.
This compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. The precautionary statement P501 specifically mandates that this substance and its container be disposed of at an approved waste disposal plant[1]. Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on general best practices for cyclic ketones and aliphatic ethers, ensuring a high standard of safety.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Note that some physical properties are computed estimates due to the limited availability of experimental data.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Boiling Point | ~70 °C at 5 Torr (for Oxocan-2-one) | ChemicalBook[2] |
Operational and Disposal Plan
This section outlines the necessary personal protective equipment (PPE), engineering controls, and a step-by-step guide for the disposal of this compound.
I. Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure the following safety measures are in place:
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
II. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps provide a general workflow for its collection and preparation for disposal.
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other chemical waste unless compatibility is confirmed to avoid potentially hazardous reactions. The container should be made of a material compatible with cyclic ketones and ethers.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult with your institution's safety officer for specific guidance and to ensure compliance with local and national regulations.
References
Essential Safety and Operational Guide for Handling Oxocan-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Oxocan-5-one, ensuring a safe laboratory environment. The following procedures are designed to offer clear, step-by-step guidance for all operational stages involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. According to the Globally Harmonized System (GHS), this compound is an irritant.[1] Adherence to the following PPE guidelines is mandatory to ensure personal safety.
Summary of Hazards:
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[2][3] |
| Eye/Face Protection | Safety goggles and a face shield | To protect against splashes and aerosols that can cause serious eye irritation.[2][3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure to potential spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of vapors that may cause respiratory irritation.[1][2][3] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the procedural steps from preparation to post-handling.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
